Product packaging for 2-Methyl-6-nitroanisole(Cat. No.:CAS No. 18102-29-9)

2-Methyl-6-nitroanisole

Cat. No.: B171494
CAS No.: 18102-29-9
M. Wt: 167.16 g/mol
InChI Key: OCSBJPCSPDPAQL-UHFFFAOYSA-N
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Description

2-Methyl-6-nitroanisole is a valuable chemical intermediate in scientific research, particularly in advanced organic synthesis. Its molecular structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on the aromatic ring, makes it a versatile building block for constructing more complex molecules . The methoxyl group is a well-characterized activating and ortho-para directing group in electrophilic aromatic substitution, guiding the regioselectivity of subsequent chemical transformations . This compound is primarily utilized in the development of pharmaceutical intermediates and in complex organic synthesis, serving as a precursor for various high-value compounds . In research settings, it is employed in method development and chemical studies, such as investigating mixed-function oxidase activity, where derivatives like p-nitroanisole are used as model substrates to study metabolic O-demethylation processes . This reagent is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B171494 2-Methyl-6-nitroanisole CAS No. 18102-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSBJPCSPDPAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304852
Record name 2-METHYL-6-NITROANISOLE
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18102-29-9
Record name 18102-29-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-METHYL-6-NITROANISOLE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18102-29-9

This technical guide provides a comprehensive overview of 2-Methyl-6-nitroanisole, including its chemical and physical properties, synthesis, potential applications, and safety considerations. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes the known identifiers and calculated properties. For comparative purposes, some experimental data for the structurally similar compound, 2-nitroanisole, is included.

PropertyValueSource
IUPAC Name 1-Methoxy-2-methyl-3-nitrobenzene
CAS Number 18102-29-9[1]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Appearance Not specified
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Purity Min. 95% (Commercially available)[2]

Comparative Data for 2-Nitroanisole (CAS: 91-23-6):

PropertyValueSource
Appearance Colourless-to-yellow-red liquid[3]
Melting Point 10.5 °C[3]
Boiling Point 277 °C[3]
Solubility in water 1.69 g/L at 30 °C[3]
Density 1.254 g/cm³ at 20 °C

Synthesis of this compound

The primary synthesis route for this compound involves the nitration of 2-methyl-6-nitrophenol.[2] The precursor, 2-methyl-6-nitrophenol, can be prepared from 2-methyl-6-nitroaniline.

Experimental Protocol: Synthesis of 2-Methyl-6-nitrophenol from 2-Methyl-6-nitroaniline

This protocol is based on a patented process for the preparation of the precursor.

Materials:

  • 2-Methyl-6-nitroaniline

  • 5 N Sodium hydroxide solution

  • Hydrochloric acid

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 30.4 g (0.20 mol) of 2-methyl-6-nitroaniline in 500 ml of 5 N sodium hydroxide solution.

  • Heat the mixture to 170 °C and maintain this temperature for 50 hours.

  • After the reaction period, cool the mixture.

  • Acidify the reaction mixture with hydrochloric acid while cooling.

  • The crystalline product will precipitate. Collect the solid by suction filtration.

  • Wash the collected product with water.

  • Dry the product to obtain 2-methyl-6-nitrophenol. The reported yield is approximately 95%.

Experimental Protocol: Synthesis of this compound from 2-Methyl-6-nitrophenol

This is a general protocol for the nitration step.

Materials:

  • 2-Methyl-6-nitrophenol

  • A suitable nitrating agent (e.g., nitronium tetrafluoroborate, nitronium trifluoromethanesulfonate, or nitronium tetrachloroferrate)[2]

  • An appropriate aprotic solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Dissolve 2-methyl-6-nitrophenol in the chosen aprotic solvent in a reaction flask equipped with a stirrer and under an inert atmosphere.

  • Cool the solution to a suitable temperature (e.g., 0 °C).

  • Slowly add the nitrating agent to the cooled solution while stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, quench the reaction by carefully adding it to a mixture of ice and water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain this compound.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Synthesis of this compound 2-Methyl-6-nitroaniline 2-Methyl-6-nitroaniline NaOH, H2O, 170°C NaOH, H2O, 170°C 2-Methyl-6-nitroaniline->NaOH, H2O, 170°C 2-Methyl-6-nitrophenol 2-Methyl-6-nitrophenol NaOH, H2O, 170°C->2-Methyl-6-nitrophenol Nitrating Agent Nitrating Agent 2-Methyl-6-nitrophenol->Nitrating Agent This compound This compound Nitrating Agent->this compound

Synthesis pathway for this compound.

Chemical Reactivity and Potential Applications

Information on the specific applications of this compound in drug development is limited. However, its chemical structure suggests potential as an intermediate in organic synthesis.

It has been shown that this compound can react with hydronium ions to form 2-methyl-6-nitrophenolate and methoxy radicals.[2] The formation of these radicals may be responsible for its potential to interact with DNA.[2] It also undergoes reactions with cresols and anisoles to form methyl ethers.[2]

While direct applications in drug discovery are not well-documented, related nitroaromatic compounds are known to be versatile scaffolds in medicinal chemistry. For instance, derivatives of 2-Methyl-5-nitroaniline have been explored for their antimicrobial and antiproliferative activities.

Logical_Relationship This compound This compound Reaction Reaction This compound->Reaction Hydronium_Ions Hydronium Ions Hydronium_Ions->Reaction Products 2-Methyl-6-nitrophenolate + Methoxy Radicals Reaction->Products DNA_Interaction Potential DNA Interaction Products->DNA_Interaction

Reaction of this compound with hydronium ions.

Safety and Handling

Safety Information for 2-Nitroanisole (CAS: 91-23-6):

  • Hazards: May be harmful if swallowed.[4] It is suspected of causing cancer.[4][5] Exposure at high levels could lead to the formation of methaemoglobin, with effects that may be delayed.[3] It is also known to react violently with zinc and sodium hydroxide.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes, and inhalation of vapor or mist.[4]

  • First Aid:

    • If Swallowed: Call a poison center or doctor.[4]

    • Skin Contact: Wash off immediately with soap and plenty of water.[5]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[5]

    • Inhalation: Move the person to fresh air.[5]

Spectroscopic Data

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety or handling guide. All chemical manipulations should be carried out by trained professionals in a suitably equipped laboratory, following all institutional and regulatory safety protocols. The information on related compounds is provided for context and should not be directly extrapolated to this compound without further experimental validation.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2-Methyl-6-nitroanisole, a valuable intermediate in the fields of organic synthesis, pharmaceuticals, and materials science. This document details the primary synthetic pathways, including experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Introduction

This compound is an aromatic compound characterized by the presence of a methoxy, a methyl, and a nitro group on a benzene ring. Its specific substitution pattern makes it a crucial building block for the synthesis of more complex molecules, including pharmacologically active compounds and specialized dyes. The strategic placement of its functional groups allows for a variety of chemical transformations, making a reliable and efficient synthesis of this compound highly desirable. This guide will explore the most common and effective methods for its preparation.

Primary Synthetic Pathways

Two principal routes for the synthesis of this compound have been established, starting from readily available precursors: o-toluidine and o-cresol. A third, less common, direct nitration approach is also discussed.

Route A: From o-Toluidine via 2-Methyl-6-nitroaniline

This is a multi-step synthesis that proceeds through the key intermediate 2-Methyl-6-nitroaniline. The amino group of o-toluidine is first protected, followed by nitration and subsequent deprotection. The resulting aniline is then converted to the target anisole.

Route B: From o-Cresol via 2-Methyl-6-nitrophenol

This pathway involves the nitration of o-cresol to produce 2-methyl-6-nitrophenol, which is then methylated to yield this compound.

The logical workflow for selecting a synthetic route is presented below.

Synthetic_Route_Selection Start Select Starting Material o_toluidine o-Toluidine Start->o_toluidine o_cresol o-Cresol Start->o_cresol two_methylanisole 2-Methylanisole Start->two_methylanisole Route_A Route A: Multi-step, well-established for intermediate o_toluidine->Route_A Route_B Route B: Fewer steps, potential for high yield o_cresol->Route_B Route_C Route C: Direct, risk of isomers two_methylanisole->Route_C

Caption: Logical workflow for selecting a synthetic route to this compound.

Experimental Protocols and Data

Route A: Synthesis via 2-Methyl-6-nitroaniline

This route is characterized by the careful control of regioselectivity during the nitration step.

Route_A_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Diazotization & Methoxylation o_toluidine o-Toluidine acetanilide 2-Methylacetanilide o_toluidine->acetanilide Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetanilide nitro_acetanilide N-(2-methyl-6-nitrophenyl)acetamide (Isomer Mixture) acetanilide->nitro_acetanilide Nitration (10-12 °C) nitrating_mixture 70% Nitric Acid nitrating_mixture->nitro_acetanilide nitroaniline 2-Methyl-6-nitroaniline nitro_acetanilide->nitroaniline Hydrolysis (Reflux) sulfuric_acid 70% Sulfuric Acid sulfuric_acid->nitroaniline nitroanisole This compound nitroaniline->nitroanisole Diazotization then Methoxylation na_nitrite Sodium Nitrite, H2SO4 na_nitrite->nitroanisole methanol Methanol methanol->nitroanisole Route_B_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Methylation (Williamson Ether Synthesis) o_cresol o-Cresol nitrophenol 2-Methyl-6-nitrophenol o_cresol->nitrophenol Nitration (-60 °C) nitric_acid Nitric Acid in Acetic Anhydride nitric_acid->nitrophenol nitroanisole This compound nitrophenol->nitroanisole Methylation methylating_agent Methylating Agent (e.g., Dimethyl Sulfate) methylating_agent->nitroanisole base Base (e.g., K2CO3) base->nitroanisole

"2-Methyl-6-nitroanisole chemical structure and formula"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and structural information for 2-Methyl-6-nitroanisole, a key intermediate in various synthetic applications.

Chemical Structure and Formula

This compound is an aromatic compound with a methyl group, a nitro group, and a methoxy group attached to a benzene ring. Its chemical structure and formula are fundamental to understanding its reactivity and properties.

Chemical Formula: C₈H₉NO₃[1]

IUPAC Name: this compound[1]

CAS Number: 18102-29-9[1]

Synonyms: 2-Methoxy-1-methyl-3-nitrobenzene, 2-Methoxy-3-nitrotoluene[1]

Below is a diagram representing the chemical structure of this compound.

This compound C1 C C2 C C1->C2 C1->C2 C_Me CH₃ C1->C_Me C3 C C2->C3 N_O2 NO₂ C2->N_O2 C4 C C3->C4 C3->C4 C5 C C4->C5 C6 C C5->C6 C5->C6 C6->C1 O_Me OCH₃ C6->O_Me

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for designing experimental conditions and for computational modeling.

PropertyValue
Molecular Weight 167.16 g/mol [2]
Chemical Formula C₈H₉NO₃[1]
Purity Min. 95%[2]

Synthesis of this compound

The primary route for the synthesis of this compound is through the methylation of 2-methyl-6-nitrophenol. This reaction typically proceeds via a Williamson ether synthesis or by using a methylating agent like dimethyl sulfate.

Experimental Protocol: Methylation of 2-methyl-6-nitrophenol

This protocol is a general procedure based on the Williamson ether synthesis and may require optimization for specific laboratory conditions.

Materials:

  • 2-methyl-6-nitrophenol

  • Sodium hydride (NaH) or other strong base

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-6-nitrophenol in anhydrous DMF or THF.

    • Cool the solution in an ice bath.

    • Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

    • Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-methyl-6-nitrophenoxide.

  • Methylation:

    • Cool the reaction mixture back to 0°C.

    • Add methyl iodide or dimethyl sulfate (1.1-1.5 equivalents) dropwise via the dropping funnel.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow start Start: 2-methyl-6-nitrophenol alkoxide Alkoxide Formation (NaH in DMF/THF) start->alkoxide Step 1 methylation Methylation (CH₃I or (CH₃)₂SO₄) alkoxide->methylation Step 2 workup Aqueous Work-up & Extraction methylation->workup Step 3 purification Purification (Column Chromatography) workup->purification Step 4 end End: this compound purification->end

Caption: General workflow for the synthesis of this compound.

References

"physical and chemical properties of 2-Methyl-6-nitroanisole"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the physical and chemical properties of 2-Methyl-6-nitroaniline. Initial searches for "2-Methyl-6-nitroanisole" yielded limited technical data, suggesting a potential misidentification in the original query. 2-Methyl-6-nitroaniline is a structurally similar and well-documented compound, and it is presumed that this is the compound of interest for this detailed report.

This guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-6-nitroaniline, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

2-Methyl-6-nitroaniline, also known as 6-Nitro-o-toluidine or 2-Amino-3-nitrotoluene, is an organic compound with the chemical formula C₇H₈N₂O₂.[1][2] It is characterized by an aniline ring substituted with a methyl group and a nitro group.[2]

Table 1: Compound Identification

IdentifierValue
IUPAC Name2-methyl-6-nitroaniline
CAS Number570-24-1[1][2][3]
Molecular FormulaC₇H₈N₂O₂[1][2]
Molecular Weight152.15 g/mol [1][2][4][5]
SMILESCc1cccc(c1N)--INVALID-LINK--=O[1]
InChI1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3[1]
InChIKeyFCMRHMPITHLLLA-UHFFFAOYSA-N[6]

Physical Properties

2-Methyl-6-nitroaniline is a solid at room temperature, appearing as a light yellow to orange or brownish-red crystalline powder.[1][2]

Table 2: Physical Properties of 2-Methyl-6-nitroaniline

PropertyValueSource
Melting Point93-96 °C[1]
Boiling Point124 °C at 1 mmHg[1]
SolubilityInsoluble in water. Soluble in organic solvents.[7]
AppearanceLight yellow to Yellow to Orange powder to crystal[1]

Chemical Properties and Reactivity

2-Methyl-6-nitroaniline is a versatile chemical intermediate.[2] Its reactivity is influenced by the presence of the amino, nitro, and methyl groups on the benzene ring.[2]

  • Reactivity Profile: It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[7]

  • Air and Water Reactions: The compound is sensitive to prolonged exposure to air and is insoluble in water.[7]

It is widely used in the synthesis of azo dyes, pharmaceuticals, and as a reagent in analytical chemistry.[2]

Experimental Protocols

Synthesis of 2-Methyl-6-nitroaniline

A common method for the synthesis of 2-Methyl-6-nitroaniline involves the nitration of 2-methylaniline (o-toluidine) after protection of the amino group by acetylation, followed by hydrolysis.[8][9]

Experimental Workflow for Synthesis

G Synthesis of 2-Methyl-6-nitroaniline cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis A o-Toluidine C N-acetyl-o-toluidine A->C B Acetic Anhydride B->C E Nitrated Intermediate C->E D Nitrating Agent (e.g., HNO3/H2SO4) D->E G 2-Methyl-6-nitroaniline E->G F Acidic or Basic Hydrolysis F->G

Synthesis workflow for 2-Methyl-6-nitroaniline.

Detailed Methodology:

  • Acetylation of o-Toluidine: o-Toluidine is reacted with acetic anhydride to protect the amino group. The reaction is typically carried out at a controlled temperature.[10]

  • Nitration: The resulting N-acetyl-o-toluidine is then nitrated using a mixture of nitric acid and sulfuric acid. The temperature of this step is carefully controlled to prevent over-nitration and side reactions.[10]

  • Hydrolysis: The nitro-acetylated intermediate is hydrolyzed under acidic or basic conditions to remove the acetyl group and yield 2-Methyl-6-nitroaniline.[10] The product can then be purified by recrystallization.[8] An improved method involves separating the acetylation and nitration steps to better control the reaction temperature, leading to a higher purity product.[9][11]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2-Methyl-6-nitroaniline.

Table 3: Spectral Data for 2-Methyl-6-nitroaniline

TechniqueKey Features
¹H NMR Spectral data is available and can be used for structural confirmation.[6]
¹³C NMR Provides information on the carbon skeleton of the molecule.
IR Spectroscopy Characteristic peaks for N-H, C-H (aromatic and aliphatic), and N-O stretching vibrations are expected.
Mass Spectrometry The molecular ion peak would be observed at m/z 152.[4]

Safety and Handling

2-Methyl-6-nitroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[12] It is also harmful to aquatic life with long-lasting effects.[12]

Handling Precautions:

  • Wear protective gloves, clothing, eye, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[12]

  • Wash thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.[12]

Storage:

  • Store in a cool, dark, and well-ventilated place.[1]

  • Keep the container tightly closed.

Applications

2-Methyl-6-nitroaniline is a significant intermediate in various industrial applications:

  • Dyes and Pigments: It is a precursor for the synthesis of azo dyes.[2]

  • Pharmaceuticals: It is used in the development of certain pharmaceutical compounds.[2]

  • Chemical Research: It serves as a building block in organic synthesis.

References

An In-depth Technical Guide to 2-Methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-6-nitroanisole, a key chemical intermediate. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and visual representations of these processes to support research and development activities.

Chemical Identity

IUPAC Name: 2-methoxy-1-methyl-3-nitrobenzene[1][2]

Synonyms:

  • This compound[3]

  • 2-Methoxy-3-nitrotoluene

  • 6-Nitro-o-cresol methyl ether

  • Anisole, 2-methyl-6-nitro-

  • Benzene, 2-methoxy-1-methyl-3-nitro-[2]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₉NO₃[3][4]
Molecular Weight 167.16 g/mol [3][4]
CAS Number 18102-29-9[5]
Appearance Pale yellow to light brown solid[6]
Purity Min. 95%[4]
Melting Point 78-80 °C (for the related methyl 3-nitrobenzoate)[7]
Boiling Point 279 °C (for the related methyl 3-nitrobenzoate)[7]
Density 1.254 g/mL at 25 °C (for the related 2-nitroanisole)
Solubility Insoluble in water; Soluble in alcohol and diethyl ether.[6]
¹H NMR Spectrum Data available for the related 2-Methyl-3-nitroanisole.[1]
¹³C NMR Spectrum Data available for the related 2-Methyl-3-nitroanisole.[1]
IR Spectrum Data available for the related 2-Methyl-6-nitroaniline.[8][9]
Mass Spectrum Data available for Benzene, 1-methoxy-2-methyl-3-nitro-.[2]

Experimental Protocols

Synthesis of this compound by Nitration of 2-Methyl-6-nitrophenol

This protocol describes a plausible method for the synthesis of this compound based on the nitration of 2-methyl-6-nitrophenol. The reaction involves the electrophilic substitution of a nitro group onto the aromatic ring.

Materials:

  • 2-Methyl-6-nitrophenol

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • 10% Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, place the flask in an ice-water bath.

  • Carefully add 1.0 mL of concentrated nitric acid to the flask. While stirring, slowly add 1.0 mL of concentrated sulfuric acid.

  • Once the nitrating mixture is prepared and cooled, slowly add 1.0 mL of 2-methyl-6-nitrophenol dropwise over a period of 5 minutes. Maintain the reaction temperature below 15°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15 minutes.

  • Pour the reaction mixture into a separatory funnel containing 10 mL of cold water.

  • Extract the product with two 4 mL portions of diethyl ether.

  • Wash the combined organic layers with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Analytical Protocol: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound and its potential impurities using GC-MS.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Column: SPB-1 (30m x 0.32 mm I.D., 1.0 μm film thickness) or equivalent

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Program:

    • Initial temperature: 180 °C, hold for 4 minutes

    • Ramp: 20 °C/min to 220 °C, hold for 19 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as methanol or acetone.

  • Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

Visualizations

The following diagrams illustrate the synthesis and analytical workflows for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-Methyl-6-nitrophenol 2-Methyl-6-nitrophenol Nitration Nitration 2-Methyl-6-nitrophenol->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Quenching Quenching Nitration->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Evaporation Evaporation Recrystallization Recrystallization Evaporation->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthesis workflow for this compound.

Analytical_Workflow Sample Preparation Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Impurity Identification Impurity Identification Data Processing->Impurity Identification Quantification Quantification Data Processing->Quantification Reporting Reporting Impurity Identification->Reporting Quantification->Reporting

Caption: Analytical workflow for this compound.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 2-Methyl-6-nitroanisole. Due to the limited availability of public spectroscopic data for this specific compound, this document focuses on the standardized experimental protocols and the expected data presentation for its analysis using mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.

Data Presentation

Table 1: Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
Ionization ModeElectron Ionization (EI)
Major Fragments (m/z) Data not available in public databases
Relative Abundance Data not available in public databases

Table 2: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃ (unless otherwise specified)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available
Data not available
Data not available
Data not available

Table 3: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃ (unless otherwise specified)

Chemical Shift (δ) ppmAssignment
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not availableC-H stretch (aromatic)
Data not availableC-H stretch (aliphatic, -CH₃)
Data not availableC=C stretch (aromatic)
Data not availableN=O stretch (asymmetric, nitro)
Data not availableN=O stretch (symmetric, nitro)
Data not availableC-O stretch (aryl ether)
Data not availableC-N stretch

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data for a small organic molecule like this compound.

2.1 Mass Spectrometry (Electron Ionization - EI)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.

  • Sample Preparation:

    • A pure sample of this compound is required.

    • The sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). For direct insertion, a few micrograms of the solid or liquid sample are placed in a capillary tube.

  • Instrumentation and Data Acquisition:

    • The sample is volatilized by heating in a high vacuum environment.

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and to fragment into smaller, characteristic ions.

    • The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • The peak with the highest m/z value often corresponds to the molecular ion, confirming the molecular weight of the compound.

    • The fragmentation pattern is analyzed to identify characteristic neutral losses and fragment ions, which provides structural information.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is used to avoid overwhelming the sample signals with solvent signals.

    • A small amount of an internal standard, such as tetramethylsilane (TMS), is often added to provide a reference signal at 0 ppm.

    • The solution is transferred to a clean NMR tube.

  • Instrumentation and Data Acquisition (¹H NMR):

    • The NMR tube is placed in the spectrometer's strong magnetic field.

    • A radiofrequency pulse is applied to excite the ¹H nuclei.

    • The free induction decay (FID) signal is detected as the nuclei relax.

    • The FID is converted into a spectrum using a Fourier transform.

    • Key acquisition parameters include the pulse width, acquisition time, and relaxation delay.

  • Instrumentation and Data Acquisition (¹³C NMR):

    • The same sample is used. The spectrometer is tuned to the ¹³C frequency.

    • Proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are usually required compared to ¹H NMR.

  • Data Analysis:

    • ¹H NMR: The chemical shift (δ) of each signal provides information about the electronic environment of the protons. The integration of each signal gives the relative number of protons. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) reveal information about neighboring protons.

    • ¹³C NMR: The chemical shift of each signal indicates the type of carbon atom (e.g., aromatic, aliphatic, etc.).

2.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • ATR is a common technique for solid and liquid samples.

    • A small amount of the this compound sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    • A beam of infrared radiation is passed through the ATR crystal. An evanescent wave penetrates a short distance into the sample.

    • The sample absorbs specific frequencies of IR radiation corresponding to the vibrational energies of its functional groups.

    • The detector measures the transmitted radiation, and the instrument's software generates a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

    • A background spectrum (without the sample) is first recorded and automatically subtracted from the sample spectrum.

  • Data Analysis:

    • The IR spectrum is analyzed for the presence of characteristic absorption bands.

    • For this compound, key expected absorptions would include those for aromatic C-H, aliphatic C-H, aromatic C=C, asymmetric and symmetric N=O stretching of the nitro group, and the C-O stretching of the aryl ether.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern purification->ms nmr NMR Spectroscopy (¹H, ¹³C) - Carbon-Hydrogen Framework purification->nmr ir Infrared Spectroscopy (IR) - Functional Group Identification purification->ir data_integration Integration of All Spectroscopic Data ms->data_integration nmr->data_integration ir->data_integration structure Final Structure Confirmation of This compound data_integration->structure

Caption: Workflow for the spectroscopic characterization of this compound.

2-Methyl-6-nitroanisole: A Versatile Starting Material for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitroanisole, with the CAS number 18102-29-9, is an aromatic organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a methoxy group at the 1, 2, and 6 positions, respectively. The presence and strategic placement of these functional groups make it a valuable starting material and intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, including detailed experimental protocols and safety information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 18102-29-9
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Typically a yellow to brown solid or liquid
Solubility Moderately soluble in organic solvents like ethanol and acetone; less soluble in water.[1]

Synthesis of this compound

The primary synthetic routes to this compound involve either the direct nitration of 2-methylanisole or the methylation of 2-methyl-6-nitrophenol.

Synthesis Workflow

Synthesis of this compound Synthesis Pathways to this compound cluster_0 Route 1: Nitration of 2-Methylanisole cluster_1 Route 2: Methylation of 2-Methyl-6-nitrophenol 2-Methylanisole 2-Methylanisole Nitration Nitration 2-Methylanisole->Nitration Nitrating Agent Nitrating Agent Nitrating Agent->Nitration Isomer Mixture Isomer Mixture Nitration->Isomer Mixture Separation Separation Isomer Mixture->Separation This compound This compound Other Isomers Other Isomers Separation->this compound Separation->Other Isomers 2-Methyl-6-nitrophenol 2-Methyl-6-nitrophenol Methylation Methylation 2-Methyl-6-nitrophenol->Methylation Methylating Agent Methylating Agent Methylating Agent->Methylation Product_Route2 This compound Methylation->Product_Route2

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Nitration of 2-Methylanisole (Illustrative Protocol)

Direct nitration of 2-methylanisole typically yields a mixture of isomers. Achieving high selectivity for the 2,6-isomer can be challenging and is sensitive to reaction conditions.

  • Materials: 2-Methylanisole, nitric acid, sulfuric acid, acetic anhydride.

  • Procedure:

    • Cool a mixture of acetic anhydride and sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add nitric acid to the cooled mixture while maintaining the temperature.

    • Add 2-methylanisole dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at a controlled temperature for a specified time.

    • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography or fractional distillation to separate the this compound from other isomers.

Route 2: Methylation of 2-Methyl-6-nitrophenol (Illustrative Protocol)

This method offers a more regioselective approach to the desired product.

  • Materials: 2-Methyl-6-nitrophenol, a methylating agent (e.g., dimethyl sulfate, methyl iodide), a base (e.g., potassium carbonate, sodium hydroxide), and a suitable solvent (e.g., acetone, DMF).

  • Procedure:

    • Dissolve 2-methyl-6-nitrophenol in the chosen solvent in a round-bottom flask.

    • Add the base to the solution and stir to form the phenoxide salt.

    • Add the methylating agent dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off any inorganic salts and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the product by recrystallization or column chromatography if necessary.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Spectroscopic Data
¹H NMR Data not available in the search results.
¹³C NMR Data not available in the search results.
IR Spectroscopy Data not available in the search results.
Mass Spectrometry Data not available in the search results.

Applications in Organic Synthesis

The reactivity of this compound is primarily dictated by the nitro group, which can undergo reduction, and the aromatic ring, which is susceptible to nucleophilic aromatic substitution.

Key Reactions and Experimental Protocols

1. Reduction of the Nitro Group to form 2-Methoxy-6-methylaniline

The reduction of the nitro group is a common transformation, yielding the corresponding aniline, which is a valuable building block for the synthesis of heterocycles and other functionalized molecules.

Reduction of this compound Reduction to 2-Methoxy-6-methylaniline This compound This compound Reduction Reduction This compound->Reduction Reducing Agent e.g., H2/Pd-C, Sn/HCl Reducing Agent->Reduction 2-Methoxy-6-methylaniline 2-Methoxy-6-methylaniline Reduction->2-Methoxy-6-methylaniline

References

An In-depth Technical Guide on the Reactivity of the Nitro Group in 2-Methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the nitro group in 2-Methyl-6-nitroanisole. The presence of the electron-withdrawing nitro group, in conjunction with the electron-donating methyl and methoxy groups, imparts a unique reactivity profile to the molecule. This document focuses on the principal transformations of the nitro group, namely its reduction to an amino group, and the activation of the aromatic ring towards nucleophilic aromatic substitution. Detailed experimental protocols, summarized quantitative data, and mechanistic diagrams are presented to serve as a practical resource for professionals in organic synthesis and medicinal chemistry.

Introduction

This compound, with the molecular formula C₈H₉NO₃, is an aromatic compound featuring a nitro group ortho to both a methyl and a methoxy group. The interplay of these substituents governs the molecule's reactivity. The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution but is the primary site for reductive transformations. This reduction is a key step in synthesizing 2-methyl-6-aminoanisole, a valuable intermediate in various chemical industries. Furthermore, the nitro group activates the ring for nucleophilic aromatic substitution (SₙAr) reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Not specified
Melting Point Data not available
Boiling Point Data not available
Purity Min. 95%[1]

Core Reactivity of the Nitro Group

The reactivity of this compound is dominated by the chemistry of the nitro group. The two most significant transformations are its reduction to an amine and its role in activating the aromatic ring for nucleophilic attack.

Reduction of the Nitro Group

The most synthetically valuable reaction of this compound is the reduction of its nitro group to a primary amine, yielding 6-amino-2-methylanisole. This six-electron reduction is a fundamental transformation in organic synthesis and can be achieved through various methods, most notably catalytic hydrogenation.[2]

The reduction proceeds through several intermediates, including nitroso and hydroxylamine species, as depicted in the reaction pathway below.[2]

G cluster_main Nitro Group Reduction Pathway Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O G cluster_pathway General SₙAr Mechanism (Meisenheimer Complex) start Substrate (Ar-LG) intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nu⁻ (Addition - Slow) product Product (Ar-Nu) intermediate->product - LG⁻ (Elimination - Fast) G cluster_workflow Experimental Workflow for Catalytic Hydrogenation Setup Reactor Setup: Substrate + Solvent + Catalyst Purge System Purge: (N₂ then H₂) Setup->Purge React Hydrogenation Reaction: (Stirring, Temp, Pressure) Purge->React Workup Reaction Work-up: (Cool, Vent, Purge) React->Workup Filter Catalyst Filtration: (Remove Pd/C via Celite) Workup->Filter Isolate Product Isolation: (Solvent Evaporation) Filter->Isolate

References

Unveiling the Chemistry of 2-Methyl-6-nitroanisole: A Technical Overview of a Niche Aromatic Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of 2-Methyl-6-nitroanisole, a substituted aromatic nitro compound. While its direct applications in chemistry and drug development are not extensively documented in publicly available literature, this paper aims to provide a comprehensive overview of its known chemical properties, synthesis, and reactivity. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and potential application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Not specified in available literature
Purity Min. 95% (commercially available)[1]

Synthesis of this compound

The primary route for the synthesis of this compound is through the nitration of 2-methyl-6-nitrophenol.[1] This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring.

Experimental Protocol: Nitration of 2-methyl-6-nitrophenol

The following is a generalized experimental protocol based on the known synthesis route. Specific reaction conditions may require optimization.

Materials:

  • 2-methyl-6-nitrophenol

  • Nitronium tetrafluoroborate (NO₂BF₄), nitronium trifluoromethanesulfonate, or nitronium tetrachloroferrate

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Cooling bath

  • Standard laboratory glassware for reaction and workup

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2-methyl-6-nitrophenol in the chosen anhydrous solvent.

  • Cool the solution to the desired temperature (typically between -20 °C and 0 °C) using a cooling bath.

  • Slowly add the nitrating agent (e.g., nitronium tetrafluoroborate) portion-wise to the stirred solution, maintaining the temperature.

  • Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by carefully adding it to a mixture of ice and water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound using column chromatography on silica gel.

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 2-methyl-6-nitrophenol 2-methyl-6-nitrophenol Nitration Nitration 2-methyl-6-nitrophenol->Nitration Nitrating Agent (e.g., NO₂BF₄) Nitrating Agent (e.g., NO₂BF₄) Nitrating Agent (e.g., NO₂BF₄)->Nitration Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Nitration This compound This compound Nitration->this compound

Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is influenced by the presence of the nitro, methyl, and methoxy groups on the aromatic ring.

Reaction with Hydronium Ions

This compound has been shown to react with hydronium ions (H₃O⁺). This reaction leads to the formation of 2-methyl-6-nitrophenolate and methoxy radicals.[1] It has been suggested that the formation of these radicals may be responsible for potential DNA damage.[1]

G cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Reaction Reaction This compound->Reaction Hydronium Ion (H₃O⁺) Hydronium Ion (H₃O⁺) Hydronium Ion (H₃O⁺)->Reaction 2-methyl-6-nitrophenolate 2-methyl-6-nitrophenolate Reaction->2-methyl-6-nitrophenolate Methoxy Radical Methoxy Radical Reaction->Methoxy Radical

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthetic routes for 2-Methyl-6-nitroanisole, a valuable intermediate in the pharmaceutical and chemical industries. This document details the various methodologies for the synthesis of its key precursor, 2-Methyl-6-nitroaniline, its conversion to 2-Methyl-6-nitrophenol, and the subsequent methylation to yield the target compound. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key reactions are provided. Visual diagrams generated using Graphviz illustrate the synthetic pathways and experimental workflows.

Synthesis of the Key Precursor: 2-Methyl-6-nitroaniline

The primary route to this compound proceeds through the synthesis of 2-Methyl-6-nitroaniline. Several methods have been reported, with the most common starting from o-toluidine.

Traditional One-Pot Method

The traditional approach involves the acetylation of o-toluidine, followed by nitration and subsequent deacetylation in a single reaction vessel. While straightforward, this method is often plagued by poor temperature control during the exothermic nitration step, leading to lower yields and purity.[1]

Step-wise Acetylation, Nitration, and Deacetylation

To overcome the challenges of the one-pot method, a step-wise procedure is often employed. This approach separates the acetylation and nitration steps, allowing for better control of the reaction conditions and resulting in higher purity of the final product.[2][3] A significant advantage of this method is the improved safety profile due to manageable reaction temperatures.[2][3]

Synthesis from o-Nitroaniline

An alternative high-yield route utilizes o-nitroaniline as the starting material. This method involves acetylation, methylation, and subsequent hydrolysis to produce 2-Methyl-6-nitroaniline with high purity.

Modified Howard Method

The modified Howard method offers another pathway starting from o-toluidine, employing acetic anhydride for acetylation and 70% nitric acid for nitration, followed by hydrolysis with sulfuric acid.[4]

Quantitative Comparison of 2-Methyl-6-nitroaniline Synthesis Methods
MethodStarting MaterialKey ReagentsReported Yield (%)Reported Purity (%)Reference
Traditional One-Poto-ToluidineAcetic anhydride, Nitrating agent, HCl59.797[1]
Step-wiseo-ToluidineAcetic anhydride, Nitrating agent, HCl59.4>99[2][5]
From o-Nitroanilineo-NitroanilineAcetic anhydride, Methylating agent, Acid/Base93.999.6
Modified Howardo-ToluidineAcetic anhydride, 70% HNO₃, H₂SO₄52.3Not Specified[4]
High-Yield Protocol2-MethylacetanilideConc. HNO₃, Conc. HCl82.098.2[4]

Conversion of 2-Methyl-6-nitroaniline to 2-Methyl-6-nitrophenol

The synthesized 2-Methyl-6-nitroaniline can be converted to 2-Methyl-6-nitrophenol, a crucial intermediate for the final methylation step.

Hydrolysis of 2-Methyl-6-nitroaniline

A patented method describes the hydrolysis of 2-Methyl-6-nitroaniline using an aqueous sodium hydroxide solution at elevated temperatures. This process is reported to produce 2-Methyl-6-nitrophenol in nearly quantitative yield and high purity.[6]

Quantitative Data for 2-Methyl-6-nitrophenol Synthesis
Starting MaterialKey ReagentsTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
2-Methyl-6-nitroaniline5N aq. NaOH1705095[6]

Synthesis of this compound via Williamson Ether Synthesis

The final step in the synthesis is the methylation of 2-Methyl-6-nitrophenol to yield this compound. The Williamson ether synthesis is a classic and effective method for this transformation.[7][8] This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Methylation of 2-Methyl-6-nitrophenol

Common methylating agents for this reaction include dimethyl sulfate and methyl iodide.[3][9][10] The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the phenoxide ion.

Quantitative Data for this compound Synthesis (Representative)
Starting MaterialMethylating AgentBaseSolventTemperature (°C)Reported Yield (%)
2-Methyl-6-nitrophenolDimethyl SulfateNaOHWater30-4589-92 (for a similar substrate)[3]
2-Methyl-6-nitrophenolDimethyl SulfateNaHCO₃None9096 (for a similar substrate)[9][11]

Detailed Experimental Protocols

Protocol for Step-wise Synthesis of 2-Methyl-6-nitroaniline

Step 1: Acetylation of o-Toluidine

  • In a suitable reaction vessel, slowly add o-toluidine to acetic anhydride with stirring, maintaining the temperature below 40°C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Cool the reaction mixture to below 10°C to precipitate the 2-methylacetanilide.

  • Filter the solid product and wash it with cold water.

Step 2: Nitration of 2-Methylacetanilide

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature low in an ice bath.

  • Slowly add the dried 2-methylacetanilide to the nitrating mixture, ensuring the temperature is maintained between 10-12°C.[4]

  • After the addition, allow the reaction to proceed for an additional 30 minutes.

  • Pour the reaction mixture onto ice to precipitate the nitrated product.

  • Filter and wash the solid with cold water.

Step 3: Deacetylation

  • Reflux the nitrated intermediate with concentrated hydrochloric acid for 1 hour.[4]

  • Cool the solution to room temperature and add water to precipitate the 2-Methyl-6-nitroaniline hydrochloride.

  • Neutralize the solution with a base (e.g., NaOH) to obtain the free amine.

  • Filter, wash with water, and dry the final product.

Protocol for the Synthesis of 2-Methyl-6-nitrophenol[6]
  • In a pressure vessel, dissolve 30.4 g (0.20 mol) of 2-Methyl-6-nitroaniline in 500 ml of 5 N aqueous sodium hydroxide solution.

  • Heat the mixture to 170°C and maintain this temperature for 50 hours.

  • After cooling, carefully acidify the reaction mixture with hydrochloric acid while cooling.

  • Collect the precipitated crystalline product by suction filtration and wash with water.

  • Dry the product to obtain 2-Methyl-6-nitrophenol.

Protocol for the Synthesis of this compound (Williamson Ether Synthesis)
  • In a round-bottom flask, dissolve 2-Methyl-6-nitrophenol in a suitable solvent such as water or a polar aprotic solvent.

  • Add a stoichiometric amount of a base, such as sodium hydroxide, and stir until the phenol is completely converted to the sodium salt.

  • Slowly add a slight excess of dimethyl sulfate to the reaction mixture, maintaining the temperature between 30-45°C with cooling.[3]

  • Stir the reaction for several hours until completion (monitor by TLC).

  • After the reaction is complete, quench any excess dimethyl sulfate by adding a small amount of aqueous ammonia.

  • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Visualizing the Synthesis: Pathways and Workflows

The following diagrams illustrate the key synthetic routes and experimental workflows described in this guide.

Synthesis_Pathway_1 oT o-Toluidine MA 2-Methylacetanilide oT->MA Acetylation Ac2O Acetic Anhydride Ac2O->MA NMA Nitro-2-methylacetanilide MA->NMA Nitration NitratingAgent Nitrating Agent (HNO3/H2SO4) NitratingAgent->NMA MNA 2-Methyl-6-nitroaniline NMA->MNA Deacetylation HCl HCl (hydrolysis) HCl->MNA

Caption: Step-wise synthesis of 2-Methyl-6-nitroaniline from o-toluidine.

Synthesis_Pathway_2 MNA 2-Methyl-6-nitroaniline MNP 2-Methyl-6-nitrophenol MNA->MNP Hydrolysis NaOH aq. NaOH, 170°C NaOH->MNP Target This compound MNP->Target Williamson Ether Synthesis DMS Dimethyl Sulfate (or MeI) DMS->Target Base Base (e.g., NaOH) Base->Target Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_workup Work-up and Purification Start Start: 2-Methyl-6-nitrophenol Dissolve Dissolve in Solvent + Add Base Start->Dissolve AddMe Add Methylating Agent (e.g., Dimethyl Sulfate) Dissolve->AddMe React Reaction (Stir at controlled temp.) AddMe->React Quench Quench Reaction React->Quench Extract Extraction with Organic Solvent Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Recrystallization/Chromatography) Evaporate->Purify Product Final Product: This compound Purify->Product

References

Methodological & Application

Application Note and Protocol: Purification of 2-Methyl-6-nitroanisole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

Introduction

2-Methyl-6-nitroanisole is an organic compound with applications in synthetic chemistry, potentially serving as a building block in the development of pharmaceuticals and other specialty chemicals.[1][2] The purity of such intermediates is critical to ensure the desired outcome and safety of subsequent reactions. Recrystallization is a robust and widely used method for purifying solid organic compounds.[3] The process involves dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor.[3] This application note details a systematic approach to developing a recrystallization protocol for this compound, including solvent selection and a step-by-step purification procedure.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.

PropertyValueReference
Molecular FormulaC₈H₉NO₃[1]
Molecular Weight167.16 g/mol [1]
AppearanceNot specified, likely a solid at room temperature
Purity (typical)Min. 95%[1]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the initial purity of the crude this compound and the specific laboratory conditions.

Materials and Equipment
  • Crude this compound

  • Selection of potential solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Melting point apparatus

  • Analytical balance

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at an elevated temperature.

  • Allow for the formation of well-defined crystals upon cooling.

  • Have a boiling point that is not excessively high or low.

  • Not react with the compound.

Based on the polarity of this compound and solubility data for the analogous compound 2-Methyl-6-nitroaniline, suitable starting solvents for screening include alcohols (methanol, ethanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene). A solvent mixture, such as ethanol-water or ethyl acetate-hexane, may also be effective.

Procedure for Solvent Screening:

  • Place approximately 50 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, observing for dissolution.

  • If the compound is insoluble at room temperature, gently heat the test tube while adding more solvent until the solid dissolves.

  • Allow the solution to cool to room temperature and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a significant amount of crystalline solid upon cooling is a good candidate.

Recrystallization Procedure
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Begin heating the mixture with gentle stirring. Add the solvent portion-wise until the solid completely dissolves at or near the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals. This can be done by leaving them under vacuum on the Buchner funnel for a period, followed by transfer to a watch glass for air drying, or by using a desiccator or vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity. Calculate the percent recovery.

Data Presentation

The following table should be used to record the experimental results for the recrystallization of this compound.

ParameterValue
Mass of Crude Sample (g)
Chosen Recrystallization Solvent(s)
Volume of Solvent Used (mL)
Mass of Recrystallized Product (g)
Percent Recovery (%)
Melting Point of Crude Product (°C)
Melting Point of Recrystallized Product (°C)
Appearance of Recrystallized Product

Workflow Diagram

Recrystallization_Workflow start Start: Crude this compound dissolution Dissolve in Minimum Hot Solvent start->dissolution hot_filtration_q Insoluble Impurities? dissolution->hot_filtration_q hot_filtration Hot Filtration hot_filtration_q->hot_filtration Yes cooling Slow Cooling to Room Temperature hot_filtration_q->cooling No hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry the Crystals washing->drying end End: Purified Product drying->end

Caption: Workflow for the recrystallization of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle organic solvents with care, as they are often flammable and volatile. Avoid open flames and ignition sources.

  • Use caution when heating solvents to prevent bumping. The use of a stir bar or boiling chips is recommended.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

References

Application Note: A Detailed Protocol for the Multi-Step Synthesis of 2-Methyl-6-nitroanisole from o-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methyl-6-nitroanisole is a valuable chemical intermediate in organic synthesis. This document outlines a comprehensive, multi-step protocol for its synthesis starting from o-toluidine. The described pathway involves the protection of the amino group, followed by regioselective nitration, deprotection, nucleophilic aromatic substitution to form a phenol, and finally, methylation to yield the target anisole. This protocol provides detailed methodologies, quantitative data, and a visual workflow to ensure reproducibility and clarity for researchers in chemical and pharmaceutical development.

Overall Synthesis Workflow

The synthesis is performed in three primary stages:

  • Stage 1: Synthesis of 2-Methyl-6-nitroaniline from o-Toluidine.

  • Stage 2: Conversion of 2-Methyl-6-nitroaniline to 2-Methyl-6-nitrophenol.

  • Stage 3: Methylation of 2-Methyl-6-nitrophenol to form this compound.

Synthesis_Workflow Start o-Toluidine Intermediate1 N-acetyl-o-toluidine Start->Intermediate1 Step 1a: Acetylation (Acetic Anhydride) Intermediate2 Nitrated Acetotoluide Mixture Intermediate1->Intermediate2 Step 1b: Nitration (70% HNO3) Intermediate3 2-Methyl-6-nitroaniline Intermediate2->Intermediate3 Step 1c: Hydrolysis (H2SO4 or HCl) Intermediate4 2-Methyl-6-nitrophenol Intermediate3->Intermediate4 Step 2: Hydrolysis (Aq. NaOH, 170°C) FinalProduct This compound Intermediate4->FinalProduct Step 3: Methylation (e.g., Dimethyl Sulfate)

Figure 1: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 2-Methyl-6-nitroaniline from o-Toluidine

This stage involves a three-step process: acetylation of the starting material to protect the amine, nitration of the activated ring, and subsequent hydrolysis to remove the protecting group. Protecting the amino group as an acetamido group (-NHCOCH₃) is crucial to prevent oxidation and to direct the nitration primarily to the ortho and para positions relative to the activating group.[1]

Experimental Protocol:

Step 1a: Acetylation of o-Toluidine

  • In a three-necked flask equipped with a stirrer and dropping funnel, add acetic anhydride (650 ml).

  • Slowly introduce o-toluidine (1 mole, 107 g) from the dropping funnel. The reaction is exothermic.[2]

  • After the addition is complete, heat the mixture under reflux to ensure complete acetylation.[1]

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Once complete, cool the reaction mixture and pour it into cold water to precipitate the N-acetyl-o-toluidine product.[1]

  • Filter the precipitate, wash with cold water, and dry.

Step 1b: Nitration of N-acetyl-o-toluidine

  • Cool the flask containing the N-acetyl-o-toluidine solution from the previous step to 10-12°C in an ice-salt bath.[3]

  • Slowly add 70% nitric acid (63 mL for 0.5 mol of starting toluidine) dropwise, ensuring the temperature is maintained between 10-12°C with vigorous stirring. This addition can take approximately 2.5 hours.[3]

  • After the addition is complete, pour the reaction mixture onto 1.5 L of crushed ice to precipitate the nitrated product mixture (containing 2-methyl-6-nitro and 2-methyl-4-nitro isomers).[3]

  • Filter the solid product, wash thoroughly with cold water to remove excess acid, and dry.

Step 1c: Hydrolysis of Nitro-N-acetyl-o-toluidine

  • Transfer the wet, nitrated acetamide product to a flask containing 70% sulfuric acid (100 mL for product from 0.5 mol of starting toluidine).[3] Alternatively, refluxing with aqueous hydrochloric acid can be used.[4]

  • Stir the mixture at reflux for approximately 3 hours to ensure complete hydrolysis.[3]

  • The desired 2-methyl-6-nitroaniline can be separated from its isomer via steam distillation. The 2-methyl-6-nitroaniline is volatile with steam and will distill over.[3]

  • Cool the distillate to precipitate bright orange, needle-like crystals of 2-methyl-6-nitroaniline.

  • Collect the crystals by filtration and dry them in a vacuum desiccator. This method can yield a product with a purity of over 99%.[4][5]

Data Summary for Stage 1

ParameterValueReference
Reagents (based on 0.5 mol o-toluidine)
o-Toluidine0.5 mol (53.5 mL)[3]
Acetic Anhydride325 mL[3]
70% Nitric Acid63 mL[3]
70% Sulfuric Acid (for hydrolysis)100 mL[3]
Reaction Conditions
Acetylation TemperatureReflux[1]
Nitration Temperature10-12°C[3]
Hydrolysis TemperatureReflux[3]
Yield & Purity
Overall Yield52-59%[3][4]
Product Purity (post-separation)>99%[4][5]

Stage 2: Synthesis of 2-Methyl-6-nitrophenol

This stage converts the amino group of 2-methyl-6-nitroaniline into a hydroxyl group. While this can be achieved via a diazotization-hydrolysis sequence, a more direct and high-yielding method involves nucleophilic substitution with aqueous sodium hydroxide at elevated temperatures.[6]

Experimental Protocol:

  • Suspend 2-methyl-6-nitroaniline (0.20 mol, 30.4 g) in 500 ml of a 5 normal (approx. 17% by weight) aqueous sodium hydroxide solution in a suitable pressure vessel.[6]

  • Heat the mixture to 170°C and maintain this temperature for 50 hours.[6]

  • After the reaction period, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid while cooling to precipitate the product.

  • Collect the crystalline 2-methyl-6-nitrophenol by suction filtration and wash with water.[6]

  • Dry the product. This method produces analytically pure product.[6]

Data Summary for Stage 2

ParameterValueReference
Reagents (based on 0.2 mol)
2-Methyl-6-nitroaniline0.20 mol (30.4 g)[6]
5 N Sodium Hydroxide Solution500 mL[6]
Hydrochloric AcidFor acidification[6]
Reaction Conditions
Reaction Temperature170°C[6]
Reaction Time50 hours[6]
Yield & Purity
Yield~95%[6]
Melting Point69-69.5°C[6]

Stage 3: Synthesis of this compound

The final stage involves the methylation of the phenolic hydroxyl group of 2-methyl-6-nitrophenol to form the target ether, this compound. This is typically achieved via a Williamson ether synthesis using a suitable methylating agent in the presence of a base.

Experimental Protocol (General Procedure):

  • Dissolve 2-methyl-6-nitrophenol in a suitable solvent such as acetone or methanol in a round-bottom flask.

  • Add a base, such as anhydrous potassium carbonate or sodium hydroxide, to the solution to deprotonate the phenol and form the phenoxide.

  • Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the stirred solution.

  • Heat the mixture to reflux and maintain for several hours until TLC indicates the consumption of the starting phenol.

  • After cooling, filter off the inorganic salts and remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Data Summary for Stage 3

ParameterValue
Reagents
2-Methyl-6-nitrophenol1 equivalent
Base (e.g., K₂CO₃)1.5-2.0 equivalents
Methylating Agent (e.g., (CH₃)₂SO₄)1.1-1.2 equivalents
Solvent (e.g., Acetone)Sufficient for dissolution
Reaction Conditions
Reaction TemperatureReflux
Reaction Time2-12 hours (TLC monitored)
Yield & Purity
Expected YieldTypically high (>85%)
Purification MethodRecrystallization/Chromatography

Disclaimer: This protocol involves the use of hazardous materials, including strong acids, corrosive bases, and toxic reagents. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The nitration step is highly exothermic and requires careful temperature control to avoid runaway reactions.

References

Application Notes & Protocols: Synthesis of Azo Dyes Using 2-Methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of azo dyes utilizing 2-Methyl-6-nitroanisole as a precursor. As this compound lacks a primary amino group necessary for direct diazotization, a two-step synthetic pathway is employed. The first step involves the reduction of the nitro group to form 2-methoxy-3-methylaniline. Subsequently, this intermediate undergoes diazotization followed by coupling with an appropriate aromatic compound to yield the target azo dye.

Step 1: Reduction of this compound to 2-methoxy-3-methylaniline

The critical initial step is the reduction of the nitro group of this compound to a primary amine. Several methods can be employed for this transformation, with catalytic hydrogenation being a highly efficient option.

Experimental Protocol 1: Catalytic Hydrogenation

This protocol is adapted from the reduction of a structurally similar compound, 2-methyl-3-nitroanisole, which provides a quantitative yield.[1]

Materials:

  • This compound

  • 5% Palladium on carbon (Pd/C) catalyst (wet)

  • Ethanol

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (e.g., 10 mmol) in ethanol (e.g., 50 mL).

  • Carefully add a catalytic amount of 5% Pd/C (e.g., 10 mol% of Pd).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain 2-methoxy-3-methylaniline.

Alternative Protocol: Reduction with Tin(II) Chloride

Reduction of aromatic nitro compounds can also be achieved using tin(II) chloride in the presence of a strong acid.[2][3]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 10 mmol) in ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (e.g., 30-50 mmol).

  • Carefully add concentrated hydrochloric acid dropwise with stirring. The reaction is exothermic.

  • After the initial reaction subsides, heat the mixture at reflux for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 2-methoxy-3-methylaniline.

Quantitative Data for 2-methoxy-3-methylaniline
PropertyValueReference
Molecular FormulaC₈H₁₁NO[4]
Molecular Weight137.18 g/mol [4]
Yield (Catalytic Hydrogenation)Quantitative[1]
Mass Spectrum (EI, m/z)137 (M+)[1]
¹H-NMR (CDCl₃, δ ppm)2.04-2.05 (m, 3H), 3.60 (brs, 2H), 3.80 (s, 3H), 6.33-6.37 (m, 2H), 6.94-7.01 (m, 1H)[1]

Step 2: Synthesis of Azo Dye

The synthesized 2-methoxy-3-methylaniline can now be used as the diazo component in a standard azo coupling reaction. The following protocol describes the synthesis of an azo dye by coupling with 2-naphthol.

Experimental Protocol: Diazotization and Azo Coupling

This protocol is a generalized procedure based on standard methods for the synthesis of azo dyes from aniline derivatives.

Materials:

  • 2-methoxy-3-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

Procedure:

Part A: Diazotization of 2-methoxy-3-methylaniline

  • In a beaker, dissolve 2-methoxy-3-methylaniline (e.g., 10 mmol) in a mixture of concentrated hydrochloric acid (e.g., 5 mL) and water (e.g., 20 mL).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (e.g., 10.5 mmol) in cold water (e.g., 10 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains between 0-5 °C.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

Part B: Azo Coupling with 2-Naphthol

  • In a separate beaker, dissolve 2-naphthol (e.g., 10 mmol) in an aqueous solution of sodium hydroxide (e.g., 1 M, 40 mL).

  • Cool this solution to 0-5 °C in an ice bath.

  • While stirring vigorously, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the solid product with cold water until the filtrate is neutral.

  • Dry the azo dye in a desiccator or a low-temperature oven.

Expected Quantitative Data for a Representative Azo Dye

The following table provides expected data for an azo dye synthesized from a methoxy-substituted aniline and a naphthol derivative. Actual values will vary depending on the specific coupling component used.

PropertyExpected Value/Observation
Appearance Colored solid (e.g., red, orange, yellow)
Yield 70-90%
Melting Point Varies depending on the specific dye structure
UV-Vis (λmax) Typically in the range of 400-550 nm
¹H-NMR Complex aromatic signals consistent with the dye structure
Purity (by HPLC) >95% after recrystallization

Visualizations

Logical Workflow for Azo Dye Synthesis

AzoDyeSynthesis cluster_reduction Step 1: Reduction cluster_azo_synthesis Step 2: Azo Dye Synthesis Start This compound Reduction Reduction (e.g., Catalytic Hydrogenation) Start->Reduction Amine 2-methoxy-3-methylaniline Reduction->Amine Diazotization Diazotization Amine->Diazotization DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt AzoCoupling Azo Coupling DiazoniumSalt->AzoCoupling CouplingAgent Coupling Agent (e.g., 2-Naphthol) CouplingAgent->AzoCoupling AzoDye Azo Dye AzoCoupling->AzoDye

Caption: Overall workflow for the synthesis of an azo dye from this compound.

Experimental Workflow for Catalytic Hydrogenation

CatalyticHydrogenationWorkflow A Dissolve this compound in Ethanol B Add Pd/C Catalyst A->B C Purge with H₂ and Pressurize B->C D Stir at Room Temperature C->D E Monitor Reaction Progress (TLC/GC) D->E F Filter to Remove Catalyst E->F Reaction Complete G Concentrate Filtrate F->G H Obtain 2-methoxy-3-methylaniline G->H AzoDyeSynthesisWorkflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Work-up A1 Dissolve Amine in HCl/H₂O A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂ Solution Dropwise A2->A3 A4 Stir for 15-20 min A3->A4 B3 Add Diazonium Salt Solution A4->B3 B1 Dissolve 2-Naphthol in NaOH B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 30 min B3->B4 C1 Filter Precipitate B4->C1 C2 Wash with Cold Water C1->C2 C3 Dry the Azo Dye C2->C3 FinalProduct FinalProduct C3->FinalProduct Final Azo Dye

References

Synthesis of Nitro-o-toluidines via Acetylation and Nitration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nitro-o-toluidine isomers through the acetylation and subsequent nitration of o-toluidine. This process is a cornerstone in the synthesis of various chemical intermediates crucial for the development of pharmaceuticals, dyes, and other specialty chemicals. The protective acetylation of the amino group is a critical step to control regioselectivity and prevent undesirable oxidation, leading to higher yields of the desired nitro isomers.

Overview of the Synthetic Pathway

The synthesis of nitro-o-toluidines from o-toluidine is a multi-step process designed to introduce a nitro group onto the aromatic ring while preserving the amino functionality. Direct nitration of o-toluidine is generally avoided as the strong oxidizing conditions can lead to the formation of tarry by-products and the protonation of the amino group (-NH₂) to an anilinium ion (-NH₃⁺) directs nitration to the meta position, which is often not the desired outcome.[1]

To achieve ortho and para nitration, the amino group is first protected by acetylation with acetic anhydride. The resulting N-acetyl-o-toluidine (o-acetotoluidide) has an acetamido group (-NHCOCH₃) which is an ortho, para-director. This intermediate is then nitrated, typically with a mixture of nitric acid and sulfuric acid. The final step involves the hydrolysis of the acetyl group to yield the desired nitro-o-toluidine isomers.[1][2][3]

The following diagram illustrates the overall experimental workflow:

workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis cluster_purification Step 4: Purification o_toluidine o-Toluidine n_acetyl_o_toluidine N-acetyl-o-toluidine o_toluidine->n_acetyl_o_toluidine Protection acetic_anhydride Acetic Anhydride acetic_anhydride->o_toluidine nitro_n_acetyl_o_toluidine Nitro-N-acetyl-o-toluidine (Isomer Mixture) n_acetyl_o_toluidine->nitro_n_acetyl_o_toluidine Electrophilic Aromatic Substitution nitrating_mixture Nitrating Mixture (HNO3/H2SO4) nitrating_mixture->n_acetyl_o_toluidine nitro_o_toluidine Nitro-o-toluidine (Isomer Mixture) nitro_n_acetyl_o_toluidine->nitro_o_toluidine Deprotection acid Acid (e.g., H2SO4) acid->nitro_n_acetyl_o_toluidine purified_isomers Purified Nitro-o-toluidine Isomers nitro_o_toluidine->purified_isomers e.g., Recrystallization, Chromatography

Caption: Experimental workflow for the synthesis of nitro-o-toluidines.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of nitro-o-toluidines.

Reaction Step Reactants Key Parameters Product Yield Reference
Acetylationo-Toluidine, Acetic AnhydrideRefluxN-acetyl-o-toluidineNot specified[1]
Nitration & Hydrolysiso-Toluidine, Acetic Anhydride, Nitric Acid, Sulfuric AcidAmino protection at 140°C for 4.2h, followed by nitration and hydrolysis.p-Nitro-o-toluidine55.9%[3]
Nitration & Hydrolysiso-Acetotoluide, 70% Nitric AcidNitration at 10-12°C, followed by steam distillation.2-Amino-3-nitrotoluene49-55%[4]
Isomer Distribution from Nitration of N-acetyl-o-toluidine
Isomer Yield (%)
2-methyl-4-nitroaniline (4-Nitro-2-aminotoluene)45%
2-methyl-5-nitroaniline (5-Nitro-2-aminotoluene)33%
2-methyl-6-nitroaniline (6-Nitro-2-aminotoluene)Not specified as a major product in this study
2-methyl-3-nitroaniline (3-Nitro-2-aminotoluene)Not specified as a major product in this study
Note: Isomer distribution is highly dependent on reaction conditions. The provided data is from a study on regioselectivity.[5]

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-o-toluidine (Acetylation)

This protocol describes the protection of the amino group of o-toluidine.

Materials:

  • o-Toluidine

  • Acetic anhydride

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine o-toluidine and acetic anhydride.[1]

  • Heat the mixture to reflux and maintain for a sufficient time to ensure complete acetylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing cold water or crushed ice to precipitate the N-acetyl-o-toluidine.[1]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filtered solid with cold water to remove any unreacted acetic anhydride and acetic acid.[1]

  • Dry the product, N-acetyl-o-toluidine. The expected product is a white solid.

Protocol 2: Synthesis of Nitro-N-acetyl-o-toluidine (Nitration)

This protocol details the nitration of the protected intermediate. Caution: This reaction is highly exothermic and requires careful temperature control.

Materials:

  • N-acetyl-o-toluidine (from Protocol 3.1)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Three-necked flask

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend the dried N-acetyl-o-toluidine in concentrated sulfuric acid.[1]

  • Cool the mixture to 0-5°C using an ice-salt bath.[1]

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.

  • Slowly add the nitrating mixture dropwise to the cooled suspension of N-acetyl-o-toluidine while stirring vigorously. Maintain the temperature between 0-10°C throughout the addition.[1]

  • After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period to ensure the reaction goes to completion.[1]

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.[1]

  • Filter the solid product and wash it thoroughly with cold water to remove excess acid.[1]

  • Dry the resulting mixture of nitro-N-acetyl-o-toluidine isomers.

Protocol 3: Synthesis of Nitro-o-toluidine (Hydrolysis)

This protocol describes the deprotection of the amino group.

Materials:

  • Nitro-N-acetyl-o-toluidine (from Protocol 3.2)

  • Aqueous sulfuric acid

  • Sodium hydroxide solution

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Place the mixture of nitro-N-acetyl-o-toluidine isomers in a round-bottomed flask with an aqueous solution of sulfuric acid.[1]

  • Heat the mixture to reflux. Monitor the hydrolysis by TLC until the starting material is no longer present.[1]

  • Cool the reaction solution to room temperature.

  • Carefully neutralize the cooled solution with a base, such as sodium hydroxide solution, to precipitate the nitro-o-toluidine product. Monitor the pH with pH paper.[1]

  • Collect the precipitated product by filtration, wash with water, and dry.[1]

  • The resulting product is a mixture of nitro-o-toluidine isomers, which can be separated by techniques such as recrystallization or column chromatography.[1]

Reaction Mechanisms and Pathways

The synthesis involves a series of well-established organic reactions. The key steps are the protection of the amine, electrophilic aromatic substitution (nitration), and deprotection.

reaction_pathway o_toluidine o-Toluidine n_acetyl_o_toluidine N-acetyl-o-toluidine o_toluidine->n_acetyl_o_toluidine Acetylation nitro_isomers 4-Nitro- and 6-Nitro- N-acetyl-o-toluidine n_acetyl_o_toluidine->nitro_isomers Nitration final_products 4-Nitro- and 6-Nitro- o-toluidine nitro_isomers->final_products Hydrolysis reagent1 + Acetic Anhydride reagent2 + HNO3 / H2SO4 reagent3 + H3O+

Caption: Chemical reaction pathway for the synthesis of nitro-o-toluidines.

The acetamido group in N-acetyl-o-toluidine is an activating, ortho, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack by the nitronium ion (NO₂⁺) generated from the mixture of nitric and sulfuric acids.

Troubleshooting and Safety Considerations

  • Low Yield or Tarry Byproducts: This is often due to the oxidation of the amino group. Ensure complete acetylation before nitration and maintain low temperatures (0-10°C) during the addition of the nitrating agent.[1] Add the nitrating mixture slowly with vigorous stirring to dissipate heat effectively.[1]

  • Unexpected Isomer Ratio: The formation of the meta-isomer can occur if the amino group is not fully protected and becomes protonated in the acidic nitration mixture.[1]

  • Safety: Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Always handle them with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood. The nitration reaction is exothermic and can run away if not properly controlled. Always add the nitrating agent slowly and with efficient cooling.

References

Application Notes and Protocols: Hydrolysis of Nitrated Intermediates in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of nitrated intermediates, a cornerstone transformation in organic synthesis, provides a powerful method for the preparation of carbonyl compounds from nitroalkanes. This reaction, famously known as the Nef reaction, and its modern variants, are indispensable tools in medicinal chemistry and drug development for introducing a ketone or aldehyde functionality. The synthetic strategy often involves an initial carbon-carbon bond formation using the nitroalkane as a nucleophile (e.g., in Henry or Michael reactions), followed by the conversion of the nitro group to a carbonyl group. This process effectively leverages the "umpolung" or reversal of polarity of the carbon atom bearing the nitro group.

These application notes provide an overview of the primary methodologies for the hydrolysis of nitrated intermediates, detailed experimental protocols for key procedures, and quantitative data to guide reaction optimization.

Methodologies Overview

The conversion of a primary or secondary nitroalkane to its corresponding aldehyde or ketone can be achieved under various conditions, broadly categorized as classical acidic hydrolysis, oxidative methods, and reductive methods. The choice of method is critical and depends on the substrate's stability and the presence of other functional groups.

  • Classical Acidic Hydrolysis (Nef Reaction) : This is the traditional method, involving the formation of a nitronate salt by treating the nitroalkane with a base, followed by hydrolysis of the salt under strong aqueous acidic conditions (pH < 1).[1][2][3] While effective, the harsh acidic conditions can be incompatible with sensitive functional groups.[4]

  • Oxidative Methods : These methods offer milder alternatives to the classical Nef reaction and are often suitable for complex substrates with acid-sensitive groups.[5] Common oxidizing agents include potassium permanganate (KMnO₄), ozone (O₃), and potassium hydrogen persulfate (Oxone®).[5][6][7] The reaction with Oxone®, for instance, proceeds under mild conditions in the presence of a base.[6][7]

  • Reductive Methods : Reductive approaches, such as the McMurry method using titanium(III) chloride (TiCl₃), provide another mild alternative.[8] This method involves the reduction of the nitro group to an imine, which is subsequently hydrolyzed in situ to the ketone or aldehyde.[1]

Data Presentation

Table 1: Comparison of Conditions for the Nef Reaction on Secondary Nitroalkanes[2]
SubstrateBase/ReagentAcid/SolventConditionsYield (%)
2-NitropropaneNaOHH₂SO₄, Water0°C to RT~70-80
1-Phenyl-1-nitroethaneKOHH₂SO₄, Water/Ether0°C~70
NitrocyclohexaneNaOEtHCl, Ethanol/Water0°CModerate
2-NitrooctaneKMnO₄, MgSO₄Water/DCM0°C, 15 minHigh
NitrocyclohexaneOxone®, TBAHDCM/BufferRT, 2-4 h85-95
Various sec-Nitroalkanes30% H₂O₂, K₂CO₃MethanolReflux, 2-3 h80-92
2-Nitro-4-phenylbutaneaq. TiCl₃DMERT, 2 hHigh
Table 2: Oxone®-Promoted Conversion of Nitroalkanes to Carbonyl Compounds[6][9]
EntrySubstrateProductYield (%)
12-NitropropaneAcetone91
23-Nitropentane3-Pentanone92
3NitrocyclohexaneCyclohexanone93
41-Nitro-1-phenylcyclohexane1-Phenylcyclohexanone90
51-NitropropanePropanoic Acid85
6NitrocyclohexylmethaneCyclohexanecarboxylic Acid88
75-Acetoxy-2-nitrohexane5-Acetoxy-2-hexanone93
Table 3: One-Pot Synthesis of γ-Diketones and γ-Keto Esters via Conjugate Addition and Nef Reaction[10][11]
Nitroalkaneα,β-Unsaturated CompoundProductYield (%)
NitropropaneMethyl vinyl ketone2,5-Heptanedione72
1-NitrobutaneMethyl vinyl ketone3,6-Octanedione70
1-NitrohexaneMethyl vinyl ketone5,8-Decanedione65
NitropropaneMethyl acrylateMethyl 4-oxoheptanoate60
1-NitrobutaneMethyl acrylateMethyl 4-oxooctanoate55

Experimental Protocols

Protocol 1: Classical Acidic Hydrolysis of Nitrocyclohexane to Cyclohexanone

This protocol is a generalized procedure based on the classical Nef reaction.[1]

Materials:

  • Nitrocyclohexane

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Sulfuric acid (H₂SO₄), 10-20% aqueous solution

  • Diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Nitronate Salt Formation: Dissolve nitrocyclohexane (1.0 eq) in ethanol. At 0°C, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise. Stir the mixture at room temperature for 2-4 hours to ensure the complete formation of the sodium nitronate salt.

  • Hydrolysis: Prepare a cold (0°C) aqueous solution of 10-20% sulfuric acid. Slowly add the solution of the sodium nitronate to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 5°C. Gas evolution (N₂O) may be observed. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.

  • Workup: Extract the reaction mixture with diethyl ether or dichloromethane. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude cyclohexanone by distillation or column chromatography.

Protocol 2: Oxidative Nef Reaction of a Secondary Nitroalkane using Oxone®

This protocol is adapted from the procedure described by Ceccherelli et al.[6][9]

Materials:

  • Secondary nitroalkane (e.g., 2-nitropropane)

  • Methanol

  • Sodium methoxide (NaOMe)

  • Oxone® (potassium hydrogen persulfate)

  • Water

  • Hydrochloric acid (HCl), 10% solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

Procedure:

  • Nitronate Formation: To a stirred solution of the secondary nitroalkane (1 mmol) in methanol (5 mL), add sodium methoxide (1.1 mmol) at room temperature. Stir for 1 hour.

  • Oxidation: Add a solution of Oxone® (1 mmol) in water (3 mL) to the stirred suspension. Continue stirring the resulting mixture at room temperature for 1 hour.

  • Workup: Acidify the reaction mixture with a 10% solution of HCl and extract with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: Purify the resulting ketone by column chromatography or distillation.

Protocol 3: Reductive Nef Reaction of a Cyclic Nitroalkane using Titanium(III) Chloride

This is a generalized procedure based on the McMurry method.[1]

Materials:

  • Cyclic nitroalkane (e.g., nitrocyclohexane)

  • Dimethoxyethane (DME) or Tetrahydrofuran (THF)

  • Titanium(III) chloride (TiCl₃), 15-20% aqueous solution

  • Ammonium acetate buffer (optional)

  • Water

  • Organic solvent (e.g., diethyl ether)

  • Brine

  • Anhydrous drying agent (e.g., Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the cyclic nitroalkane (1.0 eq) in a suitable solvent such as aqueous DME or THF.

  • Reduction and Hydrolysis: Add an aqueous solution of TiCl₃ (2-4 eq) to the reaction mixture. An ammonium acetate buffer can be used to maintain the pH. Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the product by column chromatography or distillation.

Mandatory Visualizations

Nef_Reaction_Mechanism cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Acid Hydrolysis Nitroalkane R₂CH-NO₂ Nitronate [R₂C=NO₂]⁻ Nitroalkane->Nitronate Deprotonation Base Base Base->Nitroalkane Nitronic_Acid R₂C=N(OH)O Nitronate->Nitronic_Acid H⁺ Iminium_Ion [R₂C=N(OH)₂]⁺ Nitronic_Acid->Iminium_Ion H⁺ Adduct R₂C(OH)-N(OH)₂ Iminium_Ion->Adduct + H₂O Ketone R₂C=O Adduct->Ketone - H₂O, - H⁺ Nitroxyl HNO Adduct->Nitroxyl N2O N₂O + H₂O Nitroxyl->N2O Dimerization & Decomposition

Caption: Mechanism of the classical Nef reaction.

Experimental_Workflow start Start: Secondary Nitroalkane decision Substrate Sensitivity? start->decision classical Classical Nef Reaction (Strong Acid) decision->classical No milder Milder Conditions Required decision->milder Yes product Ketone Product classical->product oxidative Oxidative Method (e.g., Oxone®) milder->oxidative reductive Reductive Method (e.g., TiCl₃) milder->reductive oxidative->product reductive->product

Caption: Decision workflow for selecting a Nef reaction method.

References

Application Notes and Protocols for the Analytical Characterization of 2-Methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitroanisole is an aromatic organic compound with the chemical formula C₈H₉NO₃.[1] As a substituted nitroanisole, its characterization is crucial for quality control, impurity profiling, and stability studies in various applications, including chemical synthesis and drug development. These application notes provide detailed protocols for the analytical characterization of this compound using modern analytical techniques. The methodologies outlined are based on established principles for the analysis of related nitroaromatic compounds and can be adapted and validated for specific research needs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Due to the limited availability of experimental data for this specific isomer, some values are based on computational predictions or are not available.

PropertyValueSource
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Not available
Melting Point Not available
Boiling Point Not available
Solubility Not available
Purity (typical) Min. 95%[1]

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase method is generally suitable for this type of analyte.

Experimental Protocol: HPLC-UV Analysis

This protocol is adapted from established methods for the separation of nitroaromatic compounds.[2][3]

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

    • Autosampler

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (HPLC grade)

    • This compound reference standard

    • Volumetric flasks, pipettes, and syringes

    • 0.45 µm syringe filters

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best resolution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare working standards of appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Solution: Dissolve the sample containing this compound in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the this compound peak by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Std Dissolve in Methanol (Stock) Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute Dilute with Mobile Phase Dissolve_Std->Dilute Filter Filter (0.45 µm) Dissolve_Sample->Filter Inject Inject into HPLC System Dilute->Inject Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Identify & Quantify Analyte Detect->Quantify Calibrate->Quantify

Fig. 1: HPLC Analysis Workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral information, enabling confident identification.

Experimental Protocol: GC-MS Analysis

This protocol is based on general methods for the analysis of nitroaromatic compounds and related isomers.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (MSD)

    • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Autosampler

  • Reagents and Materials:

    • Helium (carrier gas, 99.999% purity)

    • Methanol or Acetone (GC grade)

    • This compound reference standard

    • Volumetric flasks, pipettes, and syringes

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-400

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in methanol or acetone (e.g., 1 mg/mL). Prepare working standards by serial dilution.

    • Sample Solution: Dissolve the sample in the same solvent to a suitable concentration.

  • Analysis:

    • Inject the standard to determine the retention time and mass spectrum of this compound.

    • Inject the sample.

    • Identify this compound in the sample by matching the retention time and the mass spectrum with the standard.

    • Quantification can be performed using an external or internal standard method.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample_Prep Dissolve Sample in Solvent Inject_GC Inject into GC Sample_Prep->Inject_GC Separate_GC Capillary Column Separation Inject_GC->Separate_GC Ionize Electron Ionization (70 eV) Separate_GC->Ionize Elution Analyze_Mass Mass Analyzer Ionize->Analyze_Mass Detect_MS Detector Analyze_Mass->Detect_MS Process_Data Identify by Retention Time & Mass Spectrum Detect_MS->Process_Data

Fig. 2: GC-MS Analysis Workflow for this compound.

Spectroscopic Analysis

Spectroscopic methods are used to elucidate the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Reagents and Materials:

    • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

    • NMR tubes

    • This compound sample

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic protons will appear in the range of δ 7.0-8.0 ppm. The specific splitting pattern will depend on the substitution pattern.

    • The methoxy group protons (-OCH₃) will appear as a singlet around δ 3.8-4.0 ppm.

    • The methyl group protons (-CH₃) will appear as a singlet around δ 2.2-2.5 ppm.

  • ¹³C NMR:

    • Aromatic carbons will resonate in the δ 110-160 ppm region. The carbon attached to the nitro group will be downfield, while the carbon attached to the methoxy group will also be significantly shifted.

    • The methoxy carbon will appear around δ 55-60 ppm.

    • The methyl carbon will appear around δ 15-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation:

    • Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • If using an ATR accessory, place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum and subtract it from the sample spectrum.

Expected Spectral Features:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Aliphatic C-H stretching (from methyl and methoxy groups): ~2950-2850 cm⁻¹

  • Asymmetric NO₂ stretching: ~1550-1500 cm⁻¹

  • Symmetric NO₂ stretching: ~1360-1320 cm⁻¹

  • Aromatic C=C stretching: ~1600-1450 cm⁻¹

  • C-O stretching (ether): ~1275-1200 cm⁻¹ (asymmetric) and ~1075-1020 cm⁻¹ (symmetric)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

This is typically performed in conjunction with GC as described in the GC-MS section.

Expected Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z 167) should be observed.

  • Major Fragments:

    • Loss of a nitro group (-NO₂): [M - 46]⁺

    • Loss of a methoxy group (-OCH₃): [M - 31]⁺

    • Loss of a methyl group (-CH₃): [M - 15]⁺

    • Further fragmentation of the aromatic ring.

Logical Relationship of Analytical Techniques

The characterization of this compound involves a logical progression of analytical techniques to confirm its identity, purity, and structure.

Analytical_Strategy Start Sample of This compound Purity_Assessment Purity & Quantification (HPLC or GC) Start->Purity_Assessment Structural_ID Structural Identification Start->Structural_ID Final_Characterization Complete Characterization of this compound Purity_Assessment->Final_Characterization Functional_Groups Functional Group ID (FTIR) Structural_ID->Functional_Groups Molecular_Weight Molecular Weight & Formula (MS) Structural_ID->Molecular_Weight Connectivity Connectivity & Isomer ID (NMR) Structural_ID->Connectivity Functional_Groups->Final_Characterization Molecular_Weight->Final_Characterization Connectivity->Final_Characterization

Fig. 3: Logical Workflow for the Characterization of this compound.

Conclusion

The analytical methods described provide a comprehensive framework for the characterization of this compound. While specific experimental parameters may require optimization and validation for a particular sample matrix or regulatory requirement, these protocols serve as a robust starting point for researchers, scientists, and drug development professionals. The combination of chromatographic and spectroscopic techniques ensures a thorough and reliable analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-6-nitroanisole is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The purity of this compound is critical for ensuring the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reliable analytical technique for assessing the purity of this compound and quantifying any process-related impurities. This application note provides a detailed protocol for the HPLC analysis of this compound purity.

Potential impurities in this compound can arise from the manufacturing process, including unreacted starting materials, positional isomers, and byproducts from over-nitration. A common synthetic route involves the nitration of 2-methylanisole, which can lead to the formation of isomers such as 2-methyl-2-nitroanisole, 2-methyl-4-nitroanisole, and dinitrated species.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.

2.1. Reagents and Materials

  • This compound Reference Standard: (Purity ≥ 99.5%)

  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized (DI) or HPLC grade

  • Methanol (MeOH): HPLC grade

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • Sample: this compound for purity analysis

2.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis Detector

  • HPLC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical Balance: (± 0.01 mg)

  • Volumetric flasks: Class A (10 mL, 50 mL, 100 mL)

  • Pipettes: Calibrated

  • Syringes and Syringe Filters: 0.45 µm PTFE or nylon

2.3. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: HPLC Chromatographic Conditions

2.4. Gradient Elution Program

A gradient elution is employed to ensure the effective separation of the main component from its potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
20.02080
25.02080
25.16040
30.06040

Table 2: Gradient Elution Program

2.5. Preparation of Solutions

2.5.1. Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Use HPLC grade acetonitrile.

2.5.2. Standard Solution Preparation (0.1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the solution to volume with the 50:50 acetonitrile/water mixture and mix well.

2.5.3. Sample Solution Preparation (1.0 mg/mL)

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve the sample in 15 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the solution to volume with the 50:50 acetonitrile/water mixture and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis and Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

3.1. Calculation of Purity

3.2. Data Summary

The quantitative data from the analysis of a representative batch of this compound is presented below.

Peak No.Retention Time (min)Peak AreaArea %Identification (Tentative)
14.515000.052-Methylanisole (Impurity)
210.230000.10Unknown Impurity
312.5298500099.50This compound
415.875000.25Isomeric Impurity
518.130000.10Dinitrated Impurity

Table 3: Representative HPLC Purity Analysis Data

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase hplc_setup Set Up HPLC System (Gradient, Flow, Temp) prep_mobile_phase->hplc_setup prep_standard Prepare Standard Solution inject_sample Inject Sample & Standard prep_standard->inject_sample prep_sample Prepare Sample Solution prep_sample->inject_sample hplc_setup->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Experimental workflow for HPLC purity analysis.

Logical Relationship of Analytes

This diagram shows the logical relationship between the main compound and its potential process-related impurities.

logical_relationship cluster_synthesis Synthesis Process cluster_impurities Potential Impurities start_material 2-Methylanisole (Starting Material) nitration Nitration Reaction start_material->nitration main_product This compound (Main Product) nitration->main_product unreacted Unreacted Starting Material nitration->unreacted Incomplete Reaction isomers Positional Isomers (e.g., 2-methyl-4-nitroanisole) nitration->isomers Side Reaction over_nitrated Over-nitrated Products (e.g., Dinitro-methylanisole) nitration->over_nitrated Side Reaction

Caption: Relationship between this compound and potential impurities.

Application Note: Identification and Quantification of Impurities in 2-Methyl-6-nitroanisole using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the identification and quantification of potential impurities in 2-Methyl-6-nitroanisole using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed to be robust and sensitive, enabling the separation and detection of process-related impurities, particularly positional isomers, which are common byproducts in the synthesis of nitroaromatic compounds. This document provides a comprehensive workflow, from sample preparation to data analysis, to ensure accurate and reproducible results for quality control and regulatory purposes.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds. The purity of this raw material is critical for the quality and safety of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it an ideal choice for impurity profiling of this compound. This protocol outlines a complete GC-MS method for the analysis of potential impurities.

Potential Impurities

The primary impurities in this compound are expected to be positional isomers formed during the nitration of 2-methylanisole. Based on the synthesis of structurally related compounds like 2-methyl-6-nitroaniline, the following are considered potential impurities:

  • 2-Methyl-4-nitroanisole: A common positional isomer.

  • 2-Methyl-2-nitroanisole (o-nitro-o-methylanisole)

  • Starting materials: Unreacted 2-methylanisole.

  • Over-nitrated products: Dinitro-2-methylanisole isomers.

Experimental Protocol

Sample Preparation

Proper sample preparation is crucial for accurate GC-MS analysis. The following steps ensure the sample is in a suitable form for injection.

  • Dissolution: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Solvent Addition: Add a suitable volatile organic solvent, such as methanol or dichloromethane, to dissolve the sample. Avoid using water or non-volatile solvents.[1]

  • Dilution: Dilute the sample to the mark with the chosen solvent to achieve a final concentration of approximately 0.5 mg/mL.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the GC column.

  • Vial Transfer: Transfer the filtered sample into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. These may be optimized based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
GC Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1)
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temp. 280 °C
Ion Source Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temp. 230 °C
Mass Range m/z 40-400

Data Presentation

The following table summarizes the expected retention times and characteristic mass fragments for this compound and its potential impurities based on typical behavior of similar compounds. This data should be confirmed with reference standards.

Compound Expected Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z) LOD (ng/mL) LOQ (ng/mL)
2-Methylanisole8.5122107, 91, 77515
2-Methyl-4-nitroanisole12.2167152, 137, 121, 106, 911030
This compound 11.8 167 152, 137, 121, 106, 91 - -
Dinitro-2-methylanisole14.5212197, 182, 166, 1511545

Visualizations

GCMS_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution in Volatile Solvent Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Vial_Transfer Transfer to Autosampler Vial Filtration->Vial_Transfer Injection Sample Injection (1 µL) Vial_Transfer->Injection Separation Chromatographic Separation (DB-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Peak_Integration Peak Integration and Identification Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Impurity Profile Report Quantification->Reporting Impurity_Formation Potential Impurity Formation Pathway Starting_Material 2-Methylanisole (Starting Material) Nitration Nitration (HNO3/H2SO4) Starting_Material->Nitration Unreacted Unreacted 2-Methylanisole Starting_Material->Unreacted Product This compound (Main Product) Nitration->Product Impurity1 2-Methyl-4-nitroanisole (Positional Isomer) Nitration->Impurity1 Impurity2 Dinitro-2-methylanisole (Over-nitration) Nitration->Impurity2

References

Troubleshooting & Optimization

Technical Support Center: Controlling Temperature in 2-Methyl-6-nitroanisole Nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature during the nitration of 2-Methyl-6-nitroanisole. Precise temperature control is critical for ensuring reaction safety, maximizing product yield, and minimizing the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the nitration of this compound?

A1: The nitration of aromatic compounds, including this compound, is a highly exothermic reaction. Without strict temperature control, the reaction rate can accelerate uncontrollably, leading to a dangerous situation known as a "runaway reaction." This can result in a rapid increase in temperature and pressure, potentially causing the release of hazardous materials. Furthermore, elevated temperatures can lead to the formation of undesirable byproducts, such as dinitrated or oxidized compounds, which will reduce the yield and purity of the desired product.

Q2: What is the recommended temperature range for the nitration of this compound?

A2: While the optimal temperature for the nitration of this compound must be determined empirically for each specific setup, a general starting range can be inferred from similar reactions. For the nitration of related substituted anisoles and other activated aromatic compounds, a low temperature is crucial. A starting point of -10°C to 5°C is recommended. For some sensitive substrates, even lower temperatures in the range of -20°C to 0°C may be necessary to minimize side reactions.[1]

Q3: What are the common signs of a runaway reaction, and what immediate actions should be taken?

A3: A runaway reaction is often indicated by a rapid and uncontrolled rise in temperature, a sudden change in the color of the reaction mixture (e.g., turning dark brown or black), and vigorous gas evolution.[1] If you observe these signs, immediate action is critical:

  • If safe to do so, immediately enhance the cooling by adding more coolant to the cooling bath (e.g., adding more dry ice to an acetone bath or salt to an ice bath).

  • If the reaction appears uncontrollable, evacuate the fume hood and the immediate area and follow your laboratory's established emergency procedures.

Q4: How does the rate of addition of the nitrating agent affect temperature control?

A4: The rate of addition of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) is a critical parameter for managing the reaction exotherm. A slow, dropwise addition ensures that the heat generated by the reaction can be effectively dissipated by the cooling system, preventing a rapid temperature increase.[1] It is crucial to monitor the internal temperature of the reaction mixture continuously during the addition.

Q5: My reaction yield is low despite maintaining a low temperature. What could be the cause?

A5: Low yield in a nitration reaction can be attributed to several factors even with good temperature control. An incomplete reaction due to a very low temperature or insufficient reaction time can be a cause.[1] Poor mixing of the reactants, especially if the substrate is not fully dissolved, can also lead to a low conversion rate. It is also important to ensure the quality and concentration of the nitric and sulfuric acids are appropriate.

Troubleshooting Guide

The following table outlines common problems encountered during the nitration of this compound, their probable causes related to temperature, and suggested solutions.

Problem Probable Cause(s) Suggested Solution(s)
Reaction Overheats / Runaway Reaction - Rate of addition of nitrating agent is too fast.- Inadequate cooling capacity of the bath.- Poor stirring leading to localized "hot spots".- Immediately stop the addition of the nitrating agent.- Add more coolant to the bath (e.g., dry ice, salt).- Ensure vigorous and efficient stirring.- For future runs, reduce the rate of addition and/or use a more potent cooling bath.
Low Yield of Desired Product - Reaction temperature is too low, leading to an incomplete reaction.- Insufficient reaction time.- Degradation of the product due to localized overheating.- Allow the reaction to proceed for a longer time at the low temperature.- Cautiously increase the reaction temperature in small increments (e.g., 2-3°C) while carefully monitoring the exotherm.- Ensure uniform and efficient stirring throughout the reaction.
Formation of Dinitrated Byproducts - The reaction temperature was too high, promoting further nitration.- Maintain a lower reaction temperature throughout the addition and reaction time.- Consider using a milder nitrating agent if possible.
Formation of Dark-Colored Impurities - Oxidation of the starting material or product due to excessive temperature.- Strictly maintain the recommended low-temperature range.- Ensure the dropwise addition of the nitrating agent is slow and controlled.
Inconsistent Results Between Batches - Fluctuations in the starting temperature of the reactants or the cooling bath.- Inconsistent rate of addition of the nitrating agent.- Pre-cool all reactants and the reaction vessel to the target temperature before starting the addition.- Use a syringe pump or a dropping funnel with precise control for the addition of the nitrating agent.

Experimental Protocol: Temperature-Controlled Nitration

This generalized protocol for the nitration of this compound is based on methods for structurally similar compounds. Researchers should perform a thorough safety assessment and consider small-scale trial reactions to determine the optimal temperature and conditions for their specific setup.

1. Preparation of the Nitrating Mixture: a. In a clean, dry flask, add the required volume of concentrated sulfuric acid. b. Cool the sulfuric acid in an ice-salt bath to below 0°C. c. Slowly, with continuous stirring, add the calculated amount of concentrated nitric acid dropwise to the cold sulfuric acid. d. Keep the nitrating mixture in the cooling bath until it is used.

2. Reaction Setup: a. In a separate reaction vessel equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the this compound in a suitable solvent (if necessary) or in concentrated sulfuric acid. b. Cool the solution of the starting material to the desired reaction temperature (e.g., -5°C) using an ice-salt bath.

3. Nitration Reaction: a. Once the starting material solution is at the target temperature, begin the slow, dropwise addition of the pre-cooled nitrating mixture from the dropping funnel. b. Crucially, monitor the internal temperature of the reaction mixture continuously. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ±2°C) of the target temperature. c. Ensure vigorous stirring throughout the addition to promote efficient heat transfer.

4. Reaction Monitoring and Work-up: a. After the addition is complete, continue to stir the reaction mixture at the low temperature for a predetermined time to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). b. Once the reaction is complete, the reaction is typically quenched by carefully pouring the reaction mixture onto crushed ice with vigorous stirring. c. The product can then be isolated by filtration or extraction.

Process Visualization

To aid in understanding the experimental workflow and the critical points for temperature control, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up prep_substrate Prepare this compound Solution cool_substrate Cool Substrate Solution (e.g., -5°C) prep_substrate->cool_substrate prep_nitrating Prepare Nitrating Mixture (HNO3 + H2SO4) cool_nitrating Cool Nitrating Mixture (e.g., <0°C) prep_nitrating->cool_nitrating add_nitrating Slow, Dropwise Addition of Nitrating Mixture cool_substrate->add_nitrating cool_nitrating->add_nitrating monitor_temp Continuously Monitor Internal Temperature add_nitrating->monitor_temp maintain_stirring Vigorous Stirring add_nitrating->maintain_stirring monitor_temp->add_nitrating Adjust Addition Rate reaction_completion Stir at Low Temp for Reaction Completion monitor_temp->reaction_completion quench Quench on Ice reaction_completion->quench isolate Isolate Product (Filtration/Extraction) quench->isolate troubleshooting_logic start Temperature Issue During Nitration temp_increase Rapid Temperature Increase? start->temp_increase low_yield Low Yield? start->low_yield temp_increase->low_yield No runaway Runaway Reaction (Dark color, gas) temp_increase->runaway Yes too_low_temp Temp Too Low? Incomplete Reaction? low_yield->too_low_temp Yes stop_addition Stop Addition & Enhance Cooling runaway->stop_addition review_params Review Addition Rate & Cooling Capacity stop_addition->review_params increase_time Increase Reaction Time too_low_temp->increase_time Yes cautious_temp_increase Cautiously Increase Temp too_low_temp->cautious_temp_increase Yes check_mixing Check Stirring Efficiency too_low_temp->check_mixing Possible

References

Technical Support Center: Synthesis of 2-Methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Methyl-6-nitroanisole.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected side reactions during the synthesis of this compound via nitration of 2-methylanisole?

A1: The nitration of 2-methylanisole is an electrophilic aromatic substitution reaction. Due to the directing effects of the methyl (-CH₃) and methoxy (-OCH₃) groups, which are both ortho-, para-directing, a mixture of isomers is the most common side product. The primary side products include:

  • Positional Isomers: The most significant side product is typically the formation of the constitutional isomer, 2-Methyl-4-nitroanisole . The ratio of 6-nitro to 4-nitro isomers is highly dependent on the reaction conditions.

  • ipso-Substitution Products: Attack of the nitronium ion at the carbon atom bearing the methyl group (ipso-attack) can lead to the formation of unstable intermediates called dienones. These can subsequently rearrange to form 2-methyl-6-nitrophenol and other phenolic byproducts.[1]

  • Dinitration Products: Under harsh reaction conditions, such as high temperatures or a high concentration of the nitrating agent, dinitration of the aromatic ring can occur, leading to products like 2-methyl-4,6-dinitroanisole .

  • Oxidation Products: Strong nitrating conditions can also lead to the oxidation of the methyl group, resulting in the formation of 2-methoxy-3-nitrobenzoic acid or other oxidized species. This can often lead to the formation of tarry, intractable materials.[1]

Q2: How can I minimize the formation of the 2-Methyl-4-nitroanisole isomer?

A2: Optimizing the reaction conditions is crucial for maximizing the yield of the desired this compound and minimizing the formation of the 4-nitro isomer. Key parameters to control include:

  • Temperature: Maintaining a low reaction temperature, typically between 0°C and 10°C, is critical. Higher temperatures tend to favor the formation of the thermodynamically more stable 4-nitro isomer and increase the likelihood of dinitration and oxidation.

  • Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer ratio. Milder nitrating agents may offer better selectivity.

  • Rate of Addition: A slow, dropwise addition of the nitrating agent to the solution of 2-methylanisole helps to control the reaction exotherm and maintain a low temperature, thereby reducing the formation of unwanted isomers.

Q3: What causes the formation of dark, tarry material in the reaction mixture, and how can it be prevented?

A3: The formation of dark, tarry material is usually a result of oxidation side reactions and/or polymerization of reactive intermediates. This is often caused by:

  • High Reaction Temperature: Elevated temperatures significantly increase the rate of oxidation of the methyl group and other sensitive functionalities by the nitric acid.

  • Excess Nitrating Agent: Using a large excess of the nitrating mixture can promote over-nitration and oxidation.

To prevent the formation of tarry byproducts, it is essential to:

  • Strictly maintain a low reaction temperature (0-10°C) throughout the addition of the nitrating agent.

  • Use the correct stoichiometry of the nitrating agent.

  • Ensure efficient stirring to prevent localized overheating.

Q4: How can I effectively separate this compound from its 4-nitro isomer and other byproducts?

A4: The separation of this compound from 2-Methyl-4-nitroanisole can be challenging due to their similar physical properties. Common purification techniques include:

  • Fractional Crystallization: This method takes advantage of potential differences in the solubility of the isomers in a particular solvent system. A careful selection of the solvent and controlled cooling rates are necessary for successful separation.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating isomers. A systematic evaluation of different solvent systems (e.g., mixtures of hexane and ethyl acetate) is required to achieve optimal separation.

  • Steam Distillation: In some cases, if there is a sufficient difference in the volatility of the isomers, steam distillation can be employed for separation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired this compound - Incomplete reaction. - Suboptimal reaction temperature leading to a higher proportion of the 4-nitro isomer. - Loss of product during work-up and purification.- Monitor the reaction progress using TLC or GC to ensure completion. - Strictly maintain the reaction temperature between 0°C and 10°C. - Optimize the extraction and purification steps to minimize losses.
High percentage of 2-Methyl-4-nitroanisole - Reaction temperature was too high. - Rapid addition of the nitrating agent.- Improve cooling of the reaction vessel and ensure accurate temperature monitoring. - Add the nitrating agent dropwise over a longer period with vigorous stirring.
Formation of a significant amount of dinitrated products - Excess of nitrating agent. - Reaction temperature was too high.- Use a stoichiometric amount or a slight excess of the nitrating agent. - Maintain a low reaction temperature (0-10°C).
Reaction mixture turns dark and tarry - Oxidation of the starting material or product. - Reaction temperature is too high.- Ensure the reaction temperature is kept low throughout the addition. - Consider using a milder nitrating agent if the problem persists.
Difficulty in separating the 6-nitro and 4-nitro isomers - Inappropriate purification method. - Suboptimal conditions for the chosen purification method.- Employ column chromatography with a carefully selected eluent system for the best separation. - For fractional crystallization, screen various solvents to find one with a significant solubility difference between the two isomers.

Experimental Protocols

Synthesis of this compound by Nitration of 2-Methylanisole

Materials:

  • 2-Methylanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a calculated amount of cold, concentrated sulfuric acid with stirring. Keep the nitrating mixture cold until use.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methylanisole in a suitable solvent like dichloromethane. Cool the flask to 0-5°C using an ice-salt bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-methylanisole, ensuring that the internal temperature does not rise above 10°C. The addition should be carried out over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10°C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over a large amount of crushed ice with stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Neutralization: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product, which will be a mixture of isomers, using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by fractional crystallization to isolate the this compound.

Visualizations

Reaction_Pathway 2-Methylanisole 2-Methylanisole Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 2-Methylanisole->Electrophilic Aromatic Substitution Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Electrophilic Aromatic Substitution This compound This compound Electrophilic Aromatic Substitution->this compound Major Product Side Products Side Products Electrophilic Aromatic Substitution->Side Products Side Reactions

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions Nitration of 2-Methylanisole Nitration of 2-Methylanisole Isomerization Isomerization Nitration of 2-Methylanisole->Isomerization Ipso-Substitution Ipso-Substitution Nitration of 2-Methylanisole->Ipso-Substitution Dinitration Dinitration Nitration of 2-Methylanisole->Dinitration Oxidation Oxidation Nitration of 2-Methylanisole->Oxidation 2-Methyl-4-nitroanisole 2-Methyl-4-nitroanisole Isomerization->2-Methyl-4-nitroanisole 2-Methyl-6-nitrophenol 2-Methyl-6-nitrophenol Ipso-Substitution->2-Methyl-6-nitrophenol Dinitroanisoles Dinitroanisoles Dinitration->Dinitroanisoles Tarry Byproducts Tarry Byproducts Oxidation->Tarry Byproducts

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting_Workflow Problem Encountered Problem Encountered Low Yield Low Yield Problem Encountered->Low Yield High Isomer Content High Isomer Content Problem Encountered->High Isomer Content Tarry Mixture Tarry Mixture Problem Encountered->Tarry Mixture Check Reaction Time/Temp Check Reaction Time/Temp Low Yield->Check Reaction Time/Temp Optimize Purification Optimize Purification Low Yield->Optimize Purification Lower Temperature Lower Temperature High Isomer Content->Lower Temperature Slow Reagent Addition Slow Reagent Addition High Isomer Content->Slow Reagent Addition Reduce Temperature Drastically Reduce Temperature Drastically Tarry Mixture->Reduce Temperature Drastically Check Reagent Stoichiometry Check Reagent Stoichiometry Tarry Mixture->Check Reagent Stoichiometry

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Separation of 2-Methyl-6-nitroanisole and Isomeric Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 2-Methyl-6-nitroanisole and related isomeric compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric byproducts formed during the synthesis of this compound?

A1: The synthesis of this compound, typically via nitration of 2-methylanisole, can lead to the formation of several isomeric byproducts. The primary isomers of concern are 2-Methyl-4-nitroanisole and other dinitro or mononitro-isomers depending on the reaction conditions. The separation of these isomers can be challenging due to their similar physical properties.[1]

Q2: I am working with a similar compound, 2-Methyl-6-nitroaniline. What are its common byproducts and how are they separated?

A2: The synthesis of 2-Methyl-6-nitroaniline from 2-methylaniline involves acetylation, nitration, and deacetylation, which commonly produces 2-Methyl-4-nitroaniline as a significant byproduct.[2][3][4][5] A widely used and effective separation method leverages the difference in basicity between these two isomers. The mixture of their hydrochloride salts is treated with water, which selectively liberates the less basic 2-Methyl-6-nitroaniline, while the more basic 2-Methyl-4-nitroaniline remains dissolved as its hydrochloride salt.[5] The latter can then be recovered by basifying the filtrate.[5]

Q3: Why is separation by direct distillation often not recommended for nitroaromatic isomers?

A3: Direct distillation of nitroaromatic compounds is generally discouraged due to significant safety hazards. Many nitro compounds have decomposition temperatures close to their boiling points, which can lead to rapid, uncontrolled decomposition and potentially explosive events, especially when dealing with crude mixtures under vacuum.[6]

Q4: Can fractional crystallization be used to separate these isomers?

A4: While fractional crystallization is a standard laboratory technique, its effectiveness for separating nitroaromatic isomers can be limited if their crystal structures and solubilities in common solvents are very similar.[1][6] However, with careful solvent selection and optimization, it can be a viable purification method. The solubility of related compounds like 2-methyl-6-nitroaniline has been studied in various organic solvents, which can aid in designing an effective crystallization process.[2]

Q5: What chromatographic methods are suitable for separating nitroanisole isomers?

A5: High-Performance Liquid Chromatography (HPLC) and Capillary Liquid Chromatography are effective techniques for the analytical and preparative separation of nitroanisole isomers.[7] The choice of stationary phase (e.g., C18, silica) and mobile phase composition is critical for achieving good resolution. For larger-scale separations, column chromatography can also be employed.

Troubleshooting Guides

Problem 1: Poor Separation of Isomers
Potential Cause Suggested Solution
Incomplete salt formation/hydrolysis (for nitroanilines) Ensure the correct stoichiometry of acid is used for complete formation of hydrochloride salts. Verify completion of the deacetylation step.
Inappropriate solvent system for crystallization Screen a variety of solvents with different polarities. Consider using solvent mixtures to fine-tune solubility differences. Refer to solubility data tables.
Co-precipitation of isomers Optimize the cooling rate during crystallization. A slower cooling rate often leads to purer crystals. Seeding the solution with a pure crystal of the desired isomer can also be beneficial.
Low resolution in chromatography Optimize the mobile phase composition (e.g., solvent gradient, pH). Experiment with different types of chromatography columns (e.g., different stationary phases).
Problem 2: Low Yield of the Desired Isomer
Potential Cause Suggested Solution
Loss of product during extraction/washing Minimize the number of extraction and washing steps. Ensure the pH of the aqueous phase is optimized to prevent the desired product from dissolving.
Product remains in the mother liquor after crystallization Cool the crystallization mixture to a lower temperature to maximize precipitation. Concentrate the mother liquor to recover a second crop of crystals.
Decomposition of the product Avoid high temperatures and exposure to strong acids or bases for prolonged periods. Store the product in a cool, dark place.
Problem 3: Product Contamination
Potential Cause Suggested Solution
Presence of starting materials or other byproducts Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion of starting materials. Purify the crude product using column chromatography before final crystallization.
Solvent trapped in crystals Dry the crystals thoroughly under vacuum. Consider washing the crystals with a cold, non-polar solvent in which the product is sparingly soluble to remove residual solvent.

Experimental Protocols

Protocol 1: Separation of 2-Methyl-6-nitroaniline from 2-Methyl-4-nitroaniline

This protocol is based on the method of separating the hydrochloride salts.[5]

  • Preparation of Hydrochloride Salt Mixture : The crude product mixture from the deacetylation of the nitrated 2-acetotoluidide (containing both 2-methyl-6-nitroaniline and 2-methyl-4-nitroaniline) should be in the form of their hydrochloride salts.

  • Selective Liberation : Add water to the mixture of hydrochloride salts. The 2-methyl-6-nitroaniline will be liberated from its salt and precipitate out of the solution as a solid.

  • Isolation of 2-Methyl-6-nitroaniline : Filter the mixture to collect the solid 2-methyl-6-nitroaniline. Wash the solid with a small amount of cold water to remove any remaining filtrate.

  • Recovery of 2-Methyl-4-nitroaniline : To the filtrate, add a base such as aqueous ammonia. This will neutralize the hydrochloride salt of 2-methyl-4-nitroaniline, causing it to precipitate.

  • Isolation of 2-Methyl-4-nitroaniline : Filter the basified solution to collect the solid 2-methyl-4-nitroaniline.

  • Purification : The separated isomers can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol-water mixture).[4]

Protocol 2: General Approach for Chromatographic Separation of Nitroanisole Isomers
  • Analytical Method Development (HPLC) :

    • Column : Start with a standard C18 reversed-phase column.

    • Mobile Phase : Begin with a mobile phase of methanol/water or acetonitrile/water.

    • Gradient Elution : Develop a gradient elution method to effectively separate the isomers.

    • Detection : Use a UV detector set to a wavelength where the nitroanisole isomers have strong absorbance.

  • Preparative Separation (Column Chromatography) :

    • Stationary Phase : Use silica gel as the stationary phase.

    • Mobile Phase : Select a solvent system based on TLC analysis (e.g., a mixture of hexane and ethyl acetate).

    • Loading : Dissolve the crude isomer mixture in a minimal amount of the mobile phase and load it onto the column.

    • Elution : Elute the column with the chosen solvent system, collecting fractions.

    • Analysis : Analyze the collected fractions by TLC or HPLC to identify those containing the pure desired isomer.

    • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data

Table 1: Yield and Purity of Separated Nitroaniline Isomers

CompoundYieldPurityReference
2-Methyl-6-nitroaniline59.7%>97.0%[5]
2-Methyl-4-nitroaniline31.6%>97.0%[5]
2-Methyl-6-nitroaniline59.4%>99%[4]

Table 2: Solubility of 2-Methyl-6-nitroaniline in Various Solvents

The following table summarizes the general solubility trends. For precise data, refer to the cited literature.

SolventSolubility TrendReference
MethanolIncreases with temperature[2]
EthanolIncreases with temperature[2]
n-PropanolIncreases with temperature[2]
IsopropanolIncreases with temperature[2]
TolueneIncreases with temperature[2]
Ethyl AcetateIncreases with temperature[2]
AcetonitrileIncreases with temperature[2]
AcetoneIncreases with temperature[2]
CyclohexaneLow solubility[2]
1,4-DioxaneIncreases with temperature[2]

Visualizations

G Workflow for Separation of 2-Methyl-6-nitroaniline cluster_0 Synthesis & Hydrolysis cluster_1 Separation cluster_2 Product Isolation start Crude product from nitration (Acetylated isomers) hydrolysis Deacetylation with HCl start->hydrolysis mixture Mixture of hydrochloride salts of 2-Methyl-6-nitroaniline and 2-Methyl-4-nitroaniline hydrolysis->mixture add_water Add Water mixture->add_water filtration1 Filtration add_water->filtration1 solid Solid: 2-Methyl-6-nitroaniline filtration1->solid filtrate Filtrate: 2-Methyl-4-nitroaniline HCl (aq) filtration1->filtrate product1 Pure 2-Methyl-6-nitroaniline solid->product1 add_base Add Aqueous Ammonia filtrate->add_base filtration2 Filtration add_base->filtration2 product2 Pure 2-Methyl-4-nitroaniline filtration2->product2

Caption: Workflow for separating nitroaniline isomers.

G Troubleshooting Poor Isomer Separation cluster_cryst Crystallization cluster_chrom Chromatography start Poor Isomer Separation method Separation Method? start->method cryst_check Check Purity of Fractions method->cryst_check Crystallization chrom_check Check Peak Resolution method->chrom_check Chromatography cryst_issue Issue? cryst_check->cryst_issue cryst_solv Optimize Solvent System cryst_issue->cryst_solv Yes cryst_cool Adjust Cooling Rate cryst_solv->cryst_cool cryst_seed Use Seed Crystals cryst_cool->cryst_seed chrom_issue Poor Resolution? chrom_check->chrom_issue chrom_mobile Optimize Mobile Phase chrom_issue->chrom_mobile Yes chrom_column Change Stationary Phase chrom_mobile->chrom_column

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: Synthesis of 2-Methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-6-nitroanisole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic pathways for the synthesis of this compound:

  • Route 1: Nitration of o-Cresol followed by Methylation. This two-step process involves the initial nitration of o-cresol to form 2-methyl-6-nitrophenol, which is then methylated to yield the final product.

  • Route 2: Direct Nitration of o-Methylanisole. This is a single-step approach where o-methylanisole is directly nitrated. However, this method often results in a mixture of isomers that require careful separation.

Q2: I am getting a low yield during the nitration of o-cresol. What are the common causes and how can I improve it?

A2: Low yields in the nitration of o-cresol are a common issue. Several factors can contribute to this, including:

  • Formation of Isomers: The nitration of o-cresol can produce a mixture of isomers, with 2-methyl-4-nitrophenol being a significant byproduct.

  • Oxidation: Strong nitrating conditions can lead to the oxidation of the starting material and product.

  • Reaction Conditions: The choice of solvent and temperature can significantly impact the yield. For instance, nitration in benzene has been reported to yield around 25% of 2-methyl-6-nitrophenol, while using glacial acetic acid may increase the yield to approximately 35%.[1]

To improve the yield, consider the following:

  • Temperature Control: Maintain a low reaction temperature to minimize side reactions and the formation of unwanted isomers.

  • Solvent Selection: Experiment with different solvents, such as glacial acetic acid, which has been shown to favor the formation of the desired product over benzene.[1]

  • Protecting Groups: Although a more complex approach, using a protecting group for the hydroxyl function of o-cresol before nitration can improve regioselectivity and yield.

Q3: What are the best practices for the methylation of 2-methyl-6-nitrophenol?

A3: The methylation of 2-methyl-6-nitrophenol is typically achieved through a Williamson ether synthesis. Best practices for this reaction include:

  • Choice of Base: A strong base is required to deprotonate the phenolic hydroxyl group. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.

  • Methylating Agent: A suitable methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), should be used.

  • Solvent: An aprotic polar solvent like dimethylformamide (DMF) or acetone is generally preferred.

  • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as the presence of water can consume the base and hinder the reaction.

  • Temperature: The reaction temperature should be carefully controlled to avoid side reactions.

Q4: I am struggling with the separation of this compound from its isomers after the direct nitration of o-methylanisole. What purification techniques are effective?

A4: The separation of nitroaromatic isomers can be challenging due to their similar physical properties. Effective purification techniques include:

  • Column Chromatography: This is a highly effective method for separating isomers. The choice of the stationary phase (e.g., silica gel) and the eluent system is critical for achieving good separation.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be employed.

  • Recrystallization: This technique can be used if a suitable solvent is found that selectively crystallizes the desired isomer.

Q5: Are there any safety precautions I should be aware of during the synthesis of this compound?

A5: Yes, several safety precautions must be taken:

  • Nitrating Agents: Nitrating agents are highly corrosive and strong oxidizers. Always handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

  • Exothermic Reactions: Nitration reactions are often highly exothermic. It is crucial to control the rate of addition of the nitrating agent and to have an effective cooling system in place to prevent runaway reactions.

  • Solvents: Many organic solvents used in these syntheses are flammable and/or toxic. Avoid open flames and ensure adequate ventilation.

  • Methylating Agents: Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a fume hood.

Troubleshooting Guides

Route 1: Nitration of o-Cresol and subsequent Methylation
Problem Possible Cause(s) Suggested Solution(s)
Low yield of 2-methyl-6-nitrophenol - Formation of 2-methyl-4-nitrophenol and other isomers.- Oxidation of starting material or product.- Optimize reaction temperature; lower temperatures often favor the desired isomer.- Use glacial acetic acid as the solvent instead of benzene.[1]
Incomplete methylation of 2-methyl-6-nitrophenol - Insufficiently strong base.- Presence of water in the reaction mixture.- Inactive methylating agent.- Use a stronger base like sodium hydride.- Ensure all glassware is dry and use anhydrous solvents.- Use a fresh bottle of the methylating agent.
Formation of side products during methylation - O-methylation vs. C-methylation.- Reaction temperature is too high.- Use a polar aprotic solvent to favor O-alkylation.- Carefully control the reaction temperature.
Route 2: Direct Nitration of o-Methylanisole
Problem Possible Cause(s) Suggested Solution(s)
Low yield of isolated this compound - Formation of a complex mixture of isomers (e.g., 2-methyl-4-nitroanisole, dinitro products).- Optimize the nitrating agent and reaction conditions to improve regioselectivity.- Employ efficient purification techniques like column chromatography.
Difficulty in separating isomers - Similar physical properties (boiling points, solubility) of the isomers.- Use high-performance liquid chromatography (HPLC) for analytical separation to guide preparative column chromatography.- Consider derivatization to facilitate separation, followed by removal of the derivatizing group.
Product decomposition during purification - High temperatures during distillation.- Use vacuum distillation to lower the boiling point.- Avoid prolonged heating.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-6-nitrophenol via Nitration of o-Cresol

This protocol is based on information suggesting improved yields in glacial acetic acid.[1]

Materials:

  • o-Cresol

  • Glacial Acetic Acid

  • Nitric Acid (70%)

  • Ice

  • Water

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-cresol in glacial acetic acid and cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 70% nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis

This is a general protocol for Williamson ether synthesis and should be optimized for the specific substrate.

Materials:

  • 2-Methyl-6-nitrophenol

  • Sodium Hydride (NaH) or Potassium Carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Methyl Iodide (CH3I) or Dimethyl Sulfate ((CH3)2SO4)

  • Diethyl Ether

  • Water

  • Brine

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-6-nitrophenol and anhydrous DMF.

  • Cool the mixture in an ice bath and add sodium hydride portion-wise with stirring. Allow the mixture to stir until the evolution of hydrogen gas ceases.

  • Slowly add methyl iodide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by carefully adding water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Reported Yields for the Nitration of o-Cresol to 2-Methyl-6-nitrophenol

SolventYield of 2-Methyl-6-nitrophenolReference
Benzene~25%[1]
Glacial Acetic Acid~35%[1]

Visualizations

Synthesis_Routes cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: Direct Synthesis o-Cresol o-Cresol 2-Methyl-6-nitrophenol 2-Methyl-6-nitrophenol o-Cresol->2-Methyl-6-nitrophenol Nitration (HNO3, H2SO4 or Acetic Acid) This compound This compound 2-Methyl-6-nitrophenol->this compound Methylation (e.g., CH3I, Base) o-Methylanisole o-Methylanisole Isomer Mixture Isomer Mixture o-Methylanisole->Isomer Mixture Nitration (HNO3, H2SO4) Isomer Mixture->this compound Purification (Chromatography)

Caption: Synthetic pathways to this compound.

Troubleshooting_Nitration Start Low Yield in o-Cresol Nitration Cause1 Isomer Formation Start->Cause1 Cause2 Oxidation Start->Cause2 Cause3 Suboptimal Conditions Start->Cause3 Solution1 Lower Reaction Temperature Cause1->Solution1 Solution2 Use Glacial Acetic Acid Cause1->Solution2 Solution3 Control Nitrating Agent Addition Cause2->Solution3 Cause3->Solution1 Cause3->Solution2

Caption: Troubleshooting low yield in o-cresol nitration.

Williamson_Ether_Synthesis_Workflow Start Start: 2-Methyl-6-nitrophenol Step1 Deprotonation with Strong Base (e.g., NaH in DMF) Start->Step1 Step2 Addition of Methylating Agent (e.g., CH3I) Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Aqueous Workup and Extraction Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End Product: this compound Step5->End

Caption: Workflow for Williamson ether synthesis.

References

Technical Support Center: Purification of 2-Methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methyl-6-nitroanisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound, typically synthesized via the nitration of 2-methylanisole, is likely to contain several impurities. These can include:

  • Isomeric Byproducts: The most common impurities are other positional isomers formed during the nitration reaction, such as 4-Methyl-2-nitroanisole and 2-Methyl-4-nitroanisole.

  • Unreacted Starting Material: Residual 2-methylanisole may be present if the reaction has not gone to completion.

  • Di-nitrated Products: Over-nitration can lead to the formation of dinitro-methylanisole isomers.

  • Side-Reaction Products: Oxidation or degradation of the starting material or product can introduce other impurities, often colored.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for separating this compound from its isomers and other impurities. A C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and confirming the mass of the desired product.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range. The melting point for the analogous compound 2-Methyl-6-nitroaniline is 96-98 °C.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify and quantify impurities.

Q3: What are the primary purification methods for this compound?

A3: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired level of purity. Recrystallization is often suitable for removing small amounts of impurities, while column chromatography is more effective for separating complex mixtures, especially isomers.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- The solution was cooled too rapidly.- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.- Evaporate some of the solvent to increase the concentration of the product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "Oils Out" (Forms an Oil Instead of Crystals) - The melting point of the crude product is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point.- Add a small amount of a co-solvent in which the compound is less soluble.- Try a different recrystallization solvent with a lower boiling point.- Perform a preliminary purification step, such as a simple filtration or a quick column, to remove some of the impurities.
Colored Impurities Remain in Crystals - Colored impurities are co-crystallizing with the product.- During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.
Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Isomers - The polarity of the mobile phase is too high or too low.- The column is overloaded with the sample.- Optimize the mobile phase composition using thin-layer chromatography (TLC) beforehand. A less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) will generally provide better separation of closely related isomers.- Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly or Too Slowly - The mobile phase is too polar (elutes too quickly) or not polar enough (elutes too slowly).- Adjust the solvent ratio of your mobile phase. For faster elution, increase the proportion of the more polar solvent (e.g., ethyl acetate). For slower elution, increase the proportion of the less polar solvent (e.g., hexane).
Tailing of Peaks - The compound is interacting too strongly with the stationary phase.- The column may be overloaded.- Add a small amount of a polar modifier, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the mobile phase.- Ensure the sample is loaded in a concentrated band and that the column is not overloaded.

Data Presentation

Table 1: Physical Properties of 2-Methyl-6-nitroaniline (Analogous Compound)

PropertyValueReference(s)
Molecular FormulaC7H8N2O2[2]
Molecular Weight152.15 g/mol [2]
AppearanceBrownish-red crystalline powder[1]
Melting Point96-98 °C[1]
Water Solubility<0.1 g/100 mL at 23 °C[3]

Table 2: Suggested Solvents for Purification

Purification MethodSolvent/Solvent SystemRationale/Notes
Recrystallization Ethanol, Methanol, or a mixture with waterNitroaromatic compounds often have good solubility in hot alcohols and lower solubility upon cooling. The addition of water as an anti-solvent can help to induce crystallization.
Column Chromatography Silica Gel with a Hexane/Ethyl Acetate gradientThis is a standard solvent system for the separation of moderately polar organic compounds. The gradient can be adjusted to achieve optimal separation of isomers. A starting point could be 95:5 Hexane:Ethyl Acetate, gradually increasing the polarity.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the least polar mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate in the mobile phase.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

G Troubleshooting Workflow for Low Purity of this compound start Crude this compound purity_check Assess Purity (TLC, HPLC, Melting Point) start->purity_check is_pure Is Purity Acceptable? purity_check->is_pure end Pure Product is_pure->end Yes troubleshoot Identify Potential Impurities (Isomers, Starting Material) is_pure->troubleshoot No recrystallization Attempt Recrystallization troubleshoot->recrystallization column_chromatography Perform Column Chromatography troubleshoot->column_chromatography recrystallization->purity_check column_chromatography->purity_check

Caption: A logical workflow for troubleshooting low purity issues during the purification of this compound.

G Purification Strategy Selection start Crude Product Analysis impurity_profile Determine Impurity Profile (e.g., TLC, HPLC) start->impurity_profile minor_impurities Minor Impurities with Different Solubility impurity_profile->minor_impurities Simple isomeric_impurities Significant Isomeric Impurities impurity_profile->isomeric_impurities Complex recrystallization Recrystallization minor_impurities->recrystallization column_chromatography Column Chromatography isomeric_impurities->column_chromatography

Caption: A decision diagram for selecting the appropriate purification method based on the impurity profile of the crude product.

References

Technical Support Center: Synthesis of 2-Methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-6-nitroanisole. Our focus is to address common challenges, particularly the prevention of over-nitration and control of isomeric byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Mononitrated Product 1. Incomplete reaction. 2. Loss of product during workup. 3. Suboptimal reaction temperature.1. Increase reaction time or slowly increase temperature, monitoring closely for byproduct formation. 2. Ensure efficient extraction and minimize transfers. Back-extract aqueous layers. 3. Maintain a low temperature (0-10 °C) to favor mononitration.
Formation of Significant Amounts of Dinitro Byproducts (Over-nitration) 1. Excess of nitrating agent. 2. Reaction temperature is too high. 3. Concentrated reactants leading to localized "hot spots".1. Use a stoichiometric amount or a slight excess of the nitrating agent. 2. Maintain strict temperature control, preferably below 5 °C, using an ice-salt bath.[1] 3. Slowly add the nitrating agent to a cooled, dilute solution of the substrate with vigorous stirring.
High Proportion of 2-Methyl-4-nitroanisole Isomer 1. The methoxy and methyl groups are both ortho, para-directing, leading to a mixture of isomers.[2] 2. Reaction conditions may favor the thermodynamically more stable para-isomer.1. Modification of the nitrating agent (e.g., using acetyl nitrate) may alter the ortho/para ratio. 2. Lowering the reaction temperature can sometimes increase the proportion of the ortho-isomer. Isomer separation will likely be necessary via chromatography or fractional crystallization.
Presence of Phenolic Byproducts (e.g., 2-Methyl-6-nitrophenol) Ipso-nitration at the methoxy- or methyl-substituted carbon, followed by nucleophilic attack (e.g., by water) and demethylation or displacement.Use anhydrous conditions to minimize the presence of nucleophiles that can lead to ipso-substitution byproducts.
Reaction is Uncontrolled or Exothermic Runaway 1. Addition of nitrating agent is too rapid. 2. Inadequate cooling of the reaction mixture.1. Add the nitrating agent dropwise over an extended period.[1] 2. Ensure the reaction vessel is adequately submerged in an efficient cooling bath (e.g., ice-salt) and that stirring is vigorous to ensure even heat distribution.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The primary challenge is controlling the regioselectivity and preventing over-nitration. The starting material, 2-methylanisole, contains two activating groups (methyl and methoxy), which make the aromatic ring highly susceptible to electrophilic substitution. This can lead to the formation of a mixture of mononitrated isomers (primarily 2-Methyl-4-nitroanisole and this compound) and dinitrated byproducts.[2]

Q2: How can I minimize the formation of dinitrated products?

A2: To minimize dinitration, it is crucial to maintain a low reaction temperature (ideally 0-5 °C), use a controlled amount of the nitrating agent (close to a 1:1 molar ratio with the substrate), and add the nitrating agent slowly to the reaction mixture with efficient stirring.[1] This helps to prevent localized areas of high reactant concentration and temperature, which favor multiple nitrations.

Q3: What is the expected isomer distribution, and how can I favor the formation of this compound?

A3: Both the methoxy and methyl groups are ortho, para-directing. Therefore, nitration will occur at positions ortho and para to these groups. The primary mononitrated products will be 2-Methyl-4-nitroanisole and this compound. The exact ratio can be influenced by steric hindrance and the specific nitrating agent used. While it is difficult to completely suppress the formation of the 4-nitro isomer, using milder nitrating agents and carefully controlling the temperature may influence the product ratio. Separation of the isomers is typically required.

Q4: What are the signs of a runaway reaction, and what should I do if one occurs?

A4: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, excessive gas evolution (brown fumes of nitrogen oxides), and a darkening of the reaction mixture. If this occurs, immediately remove the addition funnel of the nitrating agent and, if safe to do so, add a large volume of crushed ice to the reaction vessel to quench the reaction. Always perform nitrations in a fume hood with appropriate personal protective equipment and have a quenching plan in place.

Q5: Can I use a different nitrating agent than the standard mixed acid (HNO₃/H₂SO₄)?

A5: Yes, other nitrating agents can be used and may offer better control over the reaction. For example, acetyl nitrate (formed in situ from nitric acid and acetic anhydride) is a milder nitrating agent that can sometimes provide different isomer distributions. However, the optimal conditions would need to be determined experimentally.

Data Presentation

The following table summarizes the expected directing effects of the substituents in 2-methylanisole and the potential products of nitration.

Substituent Position Directing Effect Potential Nitration Positions Mononitrated Products Dinitrated Products
Methoxy (-OCH₃)1Ortho, Para-directing2, 4, 6This compound, 2-Methyl-4-nitroanisole2-Methyl-4,6-dinitroanisole
Methyl (-CH₃)2Ortho, Para-directing3, 5, (1)2-Methyl-3-nitroanisole, 2-Methyl-5-nitroanisole-

Note: The positions are numbered relative to the methoxy group as position 1.

Experimental Protocols

The following is a representative experimental protocol for the mononitration of an activated aromatic compound, adapted for the synthesis of this compound.

Materials:

  • 2-Methylanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or other suitable solvent)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-methylanisole (1 equivalent) in dichloromethane.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated sulfuric acid (2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the 2-methylanisole solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[1]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of isomers, can be purified by column chromatography on silica gel or by fractional crystallization to isolate this compound.

Mandatory Visualizations

Troubleshooting_Overnitration Troubleshooting Workflow for Over-nitration start High Levels of Dinitro Byproducts Detected check_temp Was the reaction temperature maintained below 5°C? start->check_temp check_addition Was the nitrating agent added slowly and dropwise? check_temp->check_addition Yes adjust_temp Action: Improve cooling efficiency (e.g., ice-salt bath) and monitoring. check_temp->adjust_temp No check_equivalents Were the equivalents of nitrating agent close to 1:1? check_addition->check_equivalents Yes adjust_addition Action: Increase the addition time of the nitrating agent. check_addition->adjust_addition No adjust_equivalents Action: Reduce the equivalents of the nitrating agent in the next run. check_equivalents->adjust_equivalents No re_run Re-run experiment with adjusted parameters. check_equivalents->re_run Yes adjust_temp->re_run adjust_addition->re_run adjust_equivalents->re_run

Caption: Troubleshooting workflow for addressing over-nitration.

Nitration_Pathway Reaction Pathway and Potential Byproducts start 2-Methylanisole nitration Nitration (HNO3/H2SO4) start->nitration mononitro Mononitrated Products nitration->mononitro product_6 This compound (Desired Product) mononitro->product_6 product_4 2-Methyl-4-nitroanisole (Isomeric Byproduct) mononitro->product_4 over_nitration Further Nitration (Over-nitration) mononitro->over_nitration Excess Nitrating Agent / High Temp dinitro 2-Methyl-4,6-dinitroanisole over_nitration->dinitro

References

Technical Support Center: Managing Exothermic Reactions in the Nitration of Toluidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the highly exothermic nitration of toluidine derivatives. Adherence to strict safety protocols is paramount for these potentially hazardous reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the nitration of toluidine derivatives, offering potential causes and actionable solutions.

Issue Potential Causes Solutions
1. Thermal Runaway (Rapid, Uncontrolled Temperature Increase) - Inadequate Cooling: Cooling bath temperature is too high or has insufficient capacity. - Rapid Addition of Nitrating Agent: The rate of addition exceeds the cooling system's ability to dissipate heat.[1] - Poor Agitation: Localized "hot spots" with high reactant concentrations form. - Incorrect Reagent Concentration: Use of overly concentrated acids increases exothermicity.- Immediate Action: Cease addition of the nitrating agent. If the temperature continues to rise uncontrollably, prepare an emergency quench by cautiously pouring the reaction mixture into a large volume of crushed ice and water. Caution: This should be a last resort as the dilution of concentrated sulfuric acid is also highly exothermic.[1] - Preventative Measures:    - Ensure the cooling bath is at the target temperature (e.g., 0-10°C) before starting the addition.[1]    - Add the nitrating agent dropwise with continuous monitoring of the internal reaction temperature.[1]    - Maintain vigorous and consistent stirring throughout the reaction.
2. Low Yield of Desired Product - Oxidation of the Amino Group: Direct nitration of toluidine can lead to oxidation by nitric acid.[1] - Formation of Undesired Isomers: Protonation of the amino group in acidic media can lead to meta-directing effects.[1] - Incomplete Reaction: Insufficient reaction time or temperature. - Product Loss During Work-up: Improper extraction or purification techniques.- Protect the Amino Group: Acetylate the toluidine with acetic anhydride before nitration to prevent oxidation and control regioselectivity.[1] - Optimize Reaction Conditions: Ensure sufficient reaction time and maintain the recommended temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). - Refine Work-up Procedure: Optimize extraction solvents and pH adjustments during washing steps.
3. Formation of Tarry Byproducts - Direct Nitration without a Protecting Group: The unprotected amino group is susceptible to oxidation.[1] - High Reaction Temperature: Elevated temperatures promote side reactions.[1] - Rapid Addition of Nitrating Agent: Localized overheating can lead to decomposition and tar formation.[1]- Acetylation: Protect the amino group via acetylation prior to nitration.[1] - Strict Temperature Control: Maintain the reaction temperature within the recommended range (e.g., 0-10°C).[1] - Controlled Addition: Add the nitrating mixture slowly and dropwise with efficient stirring.[1]
4. Unexpected Isomer Ratio - Protonation of the Amino Group: In direct nitration, the formation of the anilinium ion directs the nitro group to the meta position.[1] - Steric Hindrance: The methyl and acetamido groups influence the position of nitration.- Use of Protecting Group: Acetylation of the amino group ensures ortho- and para-directing effects.[1] - Characterization: The product will likely be a mixture of isomers. Characterize the product mixture to determine the isomer ratio.
5. Difficulty in Product Purification - Presence of Multiple Isomers with Similar Polarities: Isomers can be challenging to separate. - Contamination with Starting Material or Byproducts: Incomplete reaction or side reactions can complicate purification.- High-Resolution Separation Techniques: Employ column chromatography with a carefully selected eluent system or fractional crystallization.[1] For some isomers, steam distillation may be effective.[2] - Ensure Complete Reaction: Monitor the reaction to completion using TLC. - Thorough Work-up: Perform appropriate washing steps to remove acidic and basic impurities.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of toluidine derivatives often avoided?

A1: Direct nitration of toluidine derivatives with a mixture of nitric and sulfuric acid is problematic for two main reasons. Firstly, the strong acidic conditions protonate the amino group to form an anilinium ion, which is a meta-directing group, leading to the formation of undesired isomers. Secondly, the amino group is highly susceptible to oxidation by nitric acid, which can result in the formation of tarry byproducts and a lower yield of the desired product.[1]

Q2: What is the purpose of acetylating the amino group before nitration?

A2: Acetylating the amino group with acetic anhydride converts it to an acetamido group (-NHCOCH₃). This protecting group is still an ortho-, para-director but is less activating than the free amino group. This modulation helps to control the reaction, prevent oxidation, and favor the formation of the desired ortho and para isomers. The acetyl group can be subsequently removed by hydrolysis.[1]

Q3: How can I safely quench a nitration reaction?

A3: The standard and safest procedure for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring. This serves to dilute the strong acids and dissipate the significant heat of dilution.

Q4: What are the key safety precautions to take during the nitration of toluidine derivatives?

A4: Due to the highly exothermic and potentially hazardous nature of nitration, the following safety precautions are crucial:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.

  • Temperature Control: Use an efficient cooling bath and continuously monitor the internal reaction temperature.

  • Slow Addition: Add the nitrating agent slowly and dropwise to control the rate of the exothermic reaction.

  • Emergency Preparedness: Have an appropriate fire extinguisher, safety shower, and eyewash station readily accessible. Ensure a quenching bath (e.g., a large bucket of ice water) is prepared before starting the reaction.

Q5: How should I dispose of the waste generated from a nitration reaction?

A5: The acidic aqueous waste from a nitration reaction should be neutralized before disposal. This can be done by slowly adding a base, such as sodium bicarbonate or sodium hydroxide, while cooling the mixture in an ice bath to control the heat of neutralization. Always follow your institution's specific guidelines for hazardous waste disposal. Never mix nitration waste with organic solvents, as this can lead to violent reactions.[3]

Data Presentation

Table 1: Thermal Data for the Mononitration of Toluene

ParameterValueReference
Heat of Reaction (ΔH)-120 to -190.9 kJ/mol[4][5]
Adiabatic Temperature Rise (ΔTad)~120 °C[4]
Time to Maximum Rate (TMR) at 140°C~2 hours[4]
Time to Maximum Rate (TMR) at 160°C~20 minutes[4]
Time to Maximum Rate (TMR) at 180°C~2 minutes[4]

Note: The adiabatic temperature rise (ΔTad) is the theoretical temperature increase of the reaction mixture if no heat is lost to the surroundings. A high ΔTad indicates a significant potential for a thermal runaway. The Time to Maximum Rate (TMR) is the time it takes for an uncontrolled reaction to reach its maximum rate of heat generation under adiabatic conditions. A shorter TMR indicates a higher risk.

Experimental Protocols

The following are generalized protocols for the nitration of toluidine derivatives, incorporating the protective acetylation step. Note: These are illustrative protocols and should be adapted and optimized for specific substrates and scales after a thorough literature review and risk assessment.

Protocol 1: Acetylation of Toluidine
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the toluidine derivative.

  • Add an excess of acetic anhydride.

  • Gently heat the mixture to reflux and maintain for 1-2 hours.

  • Monitor the reaction for completion using TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker of cold water with stirring to precipitate the N-acetylated product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

Protocol 2: Nitration of N-Acetyl Toluidine Derivative
  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the N-acetylated toluidine derivative in concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of the N-acetylated toluidine, ensuring the internal temperature does not exceed 10°C.[1]

  • After the addition is complete, continue to stir the reaction mixture at 0-10°C for an additional 1-2 hours.

  • Monitor the reaction for completion using TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid product thoroughly with cold water until the filtrate is neutral to pH paper.

  • Dry the product. The crude product is a mixture of isomers and can be purified by fractional crystallization or column chromatography.

Protocol 3: Hydrolysis of the Acetyl Group (Deprotection)
  • In a round-bottom flask, suspend the nitrated N-acetyl toluidine derivative in an aqueous solution of sulfuric acid (e.g., 70%).

  • Heat the mixture to reflux for 1-2 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the cooled solution into a beaker of cold water.

  • Neutralize the solution by the slow addition of a base (e.g., aqueous sodium hydroxide) while cooling in an ice bath to precipitate the nitrated toluidine product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

Visualizations

Troubleshooting Workflow for Thermal Runaway

ThermalRunawayWorkflow start Temperature Rise Detected stop_addition Immediately Stop Addition of Nitrating Agent start->stop_addition monitor_temp Monitor Internal Temperature stop_addition->monitor_temp temp_stabilizes Temperature Stabilizes or Decreases monitor_temp->temp_stabilizes Yes temp_continues_rise Temperature Continues to Rise Uncontrollably monitor_temp->temp_continues_rise No resume_slowly Resume Addition at a Slower Rate with Enhanced Cooling/Stirring temp_stabilizes->resume_slowly quench Execute Emergency Quench: Pour into Large Volume of Crushed Ice/Water temp_continues_rise->quench end_safe Reaction Continues Safely resume_slowly->end_safe end_shutdown Reaction Terminated Safely quench->end_shutdown investigate Investigate Cause: - Cooling System Failure - Addition Rate Too Fast - Inadequate Stirring end_safe->investigate end_shutdown->investigate

Caption: A troubleshooting workflow for managing a thermal runaway event.

Decision Logic for Nitration Strategy

NitrationStrategy start Starting Material: Toluidine Derivative protect_amine Is the Amino Group Protected? start->protect_amine acetylation Step 1: Acetylation (Protect Amino Group) start->acetylation Unprotected direct_nitration Direct Nitration protect_amine->direct_nitration No nitration_protected Step 2: Nitration of N-Acetyl Toluidine protect_amine->nitration_protected Yes high_risk High Risk of Oxidation, Tar Formation, and Undesired meta-Isomer direct_nitration->high_risk acetylation->nitration_protected hydrolysis Step 3: Hydrolysis (Deprotection) nitration_protected->hydrolysis product_mixture Product: Mixture of Nitrotoluidine Isomers hydrolysis->product_mixture

Caption: Decision logic for choosing a nitration strategy for toluidine derivatives.

References

Technical Support Center: Optimizing Recrystallization of 2-Methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recrystallization of 2-Methyl-6-nitroanisole.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Issue 1: The compound "oils out" and does not form crystals.

  • Question: My this compound is separating as an oil instead of crystallizing upon cooling. What should I do?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree. Here are several troubleshooting steps:

    • Re-heat the solution: Re-heat the solution until the oil completely redissolves.

    • Add more solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution.

    • Lower the cooling temperature slowly: Allow the solution to cool at a much slower rate. You can do this by insulating the flask or using a controlled cooling bath.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a rough surface for crystals to nucleate.

    • Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

    • Change the solvent system: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or a mixed solvent system.

Issue 2: Very low or no crystal yield after cooling.

  • Question: After cooling the solution, I've obtained very few or no crystals of this compound. How can I improve my yield?

  • Answer: A low yield can be due to several factors. Here's how to address them:

    • Too much solvent: You may have used an excessive amount of solvent, keeping the compound dissolved even at low temperatures.

      • Solution: Re-heat the solution and evaporate some of the solvent to increase the concentration of the solute. Be careful not to evaporate too much, which could lead to impurities crashing out.

    • Cooling is not sufficient: Ensure the solution has been cooled to a low enough temperature for a sufficient amount of time. An ice bath is recommended to maximize crystal formation.

    • Premature crystallization: If crystals formed while the solution was still hot (e.g., during hot filtration), you may have lost a significant portion of your product.

      • Solution: Ensure all your glassware is pre-heated and that you use a slight excess of hot solvent to prevent premature crystallization.

    • Inappropriate solvent: The solubility of your compound in the chosen solvent at low temperatures might still be too high.

      • Solution: Refer to the solvent selection guide (Table 1) and consider a solvent in which this compound has lower solubility at cold temperatures.

Issue 3: The resulting crystals are discolored or appear impure.

  • Question: The crystals I obtained have a yellowish or brownish tint, suggesting impurities. How can I obtain a purer product?

  • Answer: Discoloration is a common sign of impurities being trapped within the crystal lattice.

    • Slow down the crystallization: Rapid crystal growth can trap impurities. Allow the solution to cool more slowly to form larger, purer crystals.

    • Use activated charcoal: If the color is due to highly colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as it can cause bumping.

    • Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization of the obtained crystals can significantly improve purity.

    • Wash the crystals properly: After filtration, wash the crystals with a small amount of ice-cold, fresh solvent to remove any residual mother liquor containing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for recrystallizing this compound?

Q2: How do I choose a mixed solvent system for recrystallization?

A2: A mixed solvent system is used when no single solvent has the desired solubility characteristics. You should choose a pair of miscible solvents where this compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent). A common approach is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few more drops of the hot "good" solvent to redissolve the precipitate and allow the solution to cool slowly. For this compound, a potential mixed solvent system could be ethanol (good solvent) and water (poor solvent).

Q3: How can I determine the correct amount of solvent to use?

A3: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product. To do this, add the solvent in small portions to the heated crude material with stirring until everything has just dissolved. Using too much solvent will result in a lower yield of crystals upon cooling.

Data Presentation

Disclaimer: The following quantitative solubility data is for 2-Methyl-6-nitroaniline , a structurally related compound. This data is provided as a guide for initial solvent selection for the recrystallization of this compound, as their solubility properties are expected to be similar. Experimental verification is crucial.

Table 1: Solubility of 2-Methyl-6-nitroaniline in Various Solvents at Different Temperatures

SolventTemperature (K)Molar Fraction Solubility (x10^3)
Methanol278.1510.21
288.1516.53
298.1526.18
308.1540.52
318.1561.25
Ethanol278.157.98
288.1512.85
298.1520.15
308.1530.88
318.1546.23
Isopropanol278.156.12
288.159.76
298.1515.21
308.1523.15
318.1534.36
Ethyl Acetate278.1545.32
288.1565.18
298.1592.15
308.15128.36
318.15176.25
Acetone278.15105.21
288.15142.35
298.15189.56
308.15249.87
318.15326.54
Toluene278.1528.15
288.1542.36
298.1562.18
308.1589.54
318.15126.32

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: Based on preliminary tests or the data in Table 1, choose a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid has completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool Slow Cooling & Ice Bath dissolve->cool No insoluble impurities hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_oiling Oiling Out cluster_yield Low Yield cluster_purity Impure Crystals start Recrystallization Issue? oiling Compound Oils Out start->oiling low_yield Low/No Crystal Yield start->low_yield impure Discolored Crystals start->impure reheat Re-heat & Add More Solvent oiling->reheat slow_cool Cool Slowly reheat->slow_cool change_solvent_oil Change Solvent slow_cool->change_solvent_oil If problem persists concentrate Evaporate Excess Solvent low_yield->concentrate cool_further Ensure Thorough Cooling low_yield->cool_further check_solvent_yield Re-evaluate Solvent Choice concentrate->check_solvent_yield cool_further->check_solvent_yield recrystallize_again Perform Second Recrystallization impure->recrystallize_again charcoal Use Activated Charcoal impure->charcoal For colored impurities slow_crystal_growth Slow Down Cooling Rate impure->slow_crystal_growth

Caption: Troubleshooting decision tree for common recrystallization problems.

"challenges in the scale-up of 2-Methyl-6-nitroanisole production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 2-Methyl-6-nitroanisole production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for this compound at an industrial scale?

A1: The most prevalent industrial synthesis is a multi-step process that begins with the nitration of o-toluidine. This is followed by the conversion of the resulting 2-Methyl-6-nitroaniline to 2-Methyl-6-nitrophenol, which is then methylated to yield the final product, this compound.

Q2: What are the critical control points during the nitration of o-toluidine?

A2: Temperature control is paramount during the nitration of o-toluidine. The reaction is highly exothermic, and maintaining a low temperature (typically 0-10°C) is crucial to minimize the formation of undesired isomers, such as 2-methyl-4-nitroaniline, and prevent runaway reactions. The rate of addition of the nitrating agent (a mixture of nitric and sulfuric acid) must be carefully controlled.

Q3: How is the isomeric impurity, 2-methyl-4-nitroaniline, separated from 2-Methyl-6-nitroaniline?

A3: The separation of these isomers can be challenging due to their similar physical properties. Fractional crystallization is a common method employed at scale. One approach involves the crystallization of the product's sulfate from the reaction mixture, which can leave the 6-nitro-o-toluidine byproduct in the solution.

Q4: What methods are recommended for the methylation of 2-Methyl-6-nitrophenol?

A4: The Williamson ether synthesis is a standard method for the methylation of phenols. This involves deprotonating the phenol with a suitable base to form the phenoxide, which then acts as a nucleophile to attack a methylating agent like dimethyl sulfate or methyl iodide. Phase transfer catalysis can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic methylating agent.

Q5: What are the primary safety concerns associated with the production of this compound?

A5: The synthesis involves several hazardous reagents. Concentrated nitric and sulfuric acids are highly corrosive. The nitration reaction is highly exothermic and requires careful temperature management to prevent runaway reactions. Dimethyl sulfate, a common methylating agent, is extremely toxic and a suspected carcinogen; therefore, appropriate personal protective equipment (PPE) and engineering controls are essential when handling this substance.

Troubleshooting Guides

Problem 1: Low Yield of 2-Methyl-6-nitroaniline
Possible Cause Suggested Solution
Inadequate Temperature Control During Nitration Ensure the reaction temperature is maintained between 0-10°C. Use a reliable cooling system and monitor the temperature continuously.
Incorrect Nitrating Agent Ratio The ratio of nitric acid to sulfuric acid is critical. Optimize this ratio in laboratory-scale experiments before scaling up.
Sub-optimal Reaction Time Insufficient reaction time can lead to incomplete conversion, while excessive time may promote side reactions. Determine the optimal reaction time through in-process monitoring (e.g., TLC or HPLC).
Losses During Work-up and Purification Minimize losses during filtration and washing steps. Use cold solvents for washing to reduce product dissolution. Optimize the recrystallization solvent and procedure.
Problem 2: High Levels of Isomeric Impurities
Possible Cause Suggested Solution
Poor Regioselectivity in Nitration Protect the amino group of o-toluidine by acetylation before nitration. The resulting acetamido group directs nitration primarily to the para position, and after hydrolysis, the desired 2-methyl-6-nitro isomer can be more readily separated.
Inefficient Purification Employ fractional crystallization for isomer separation. The choice of solvent and crystallization conditions are critical for effective separation. Multiple recrystallizations may be necessary.
Problem 3: Incomplete Methylation of 2-Methyl-6-nitrophenol
Possible Cause Suggested Solution
Insufficient Base Ensure at least a stoichiometric amount of base is used to fully deprotonate the phenol. A slight excess of a mild base like potassium carbonate is often used.
Inactive Methylating Agent Use a fresh, high-quality methylating agent. Dimethyl sulfate can hydrolyze over time.
Poor Phase Transfer If using a phase transfer catalyst, ensure it is appropriate for the reaction and used at the correct concentration. Vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases.
Low Reaction Temperature While initial mixing may be done at a lower temperature, the reaction often requires heating to proceed at a reasonable rate. Optimize the reaction temperature based on laboratory studies.

Experimental Protocols

Synthesis of 2-Methyl-6-nitroaniline from o-Toluidine

A common laboratory-scale procedure involves the acetylation of o-toluidine, followed by nitration and subsequent hydrolysis.

1. Acetylation:

  • o-Toluidine is reacted with acetic anhydride to form N-acetyl-o-toluidine. This protects the amino group and influences the regioselectivity of the subsequent nitration step.

2. Nitration:

  • The N-acetyl-o-toluidine is dissolved in a suitable solvent and cooled to 0-5°C.

  • A pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the low temperature.

  • The reaction is stirred for a set period until completion (monitored by TLC or HPLC).

3. Hydrolysis:

  • The nitrated intermediate is hydrolyzed using an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) to remove the acetyl group and yield a mixture of nitroaniline isomers.

4. Purification:

  • The product mixture is then purified, typically by fractional crystallization, to isolate the desired 2-Methyl-6-nitroaniline.

Williamson Ether Synthesis of this compound

1. Deprotonation:

  • 2-Methyl-6-nitrophenol is dissolved in a suitable solvent (e.g., acetone, acetonitrile, or a biphasic system with a phase transfer catalyst).

  • A base, such as potassium carbonate or sodium hydroxide, is added to form the potassium or sodium salt of the phenol.

2. Methylation:

  • A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the reaction mixture.

  • The reaction is stirred, often with heating, until the starting material is consumed (monitored by TLC or HPLC).

3. Work-up and Purification:

  • The reaction mixture is quenched with water and the product is extracted into an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated.

  • The crude this compound is then purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis Pathway o_toluidine o-Toluidine acetylation Acetylation o_toluidine->acetylation n_acetyl N-acetyl-o-toluidine acetylation->n_acetyl nitration Nitration n_acetyl->nitration nitro_intermediate Nitrated Intermediate nitration->nitro_intermediate hydrolysis Hydrolysis nitro_intermediate->hydrolysis nitroaniline 2-Methyl-6-nitroaniline hydrolysis->nitroaniline conversion Conversion to Phenol nitroaniline->conversion nitrophenol 2-Methyl-6-nitrophenol conversion->nitrophenol methylation Methylation nitrophenol->methylation final_product This compound methylation->final_product

Caption: Synthesis workflow for this compound.

troubleshooting_logic start Low Product Yield check_nitration Review Nitration Step start->check_nitration check_methylation Review Methylation Step start->check_methylation temp_control Inadequate Temperature Control? check_nitration->temp_control incomplete_methylation Incomplete Reaction? check_methylation->incomplete_methylation reagent_ratio Incorrect Reagent Ratio? temp_control->reagent_ratio No Implement stricter\ntemperature monitoring Implement stricter temperature monitoring temp_control->Implement stricter\ntemperature monitoring Yes purification_loss High Loss in Purification? reagent_ratio->purification_loss No Optimize acid\nand substrate ratios Optimize acid and substrate ratios reagent_ratio->Optimize acid\nand substrate ratios Yes incomplete_methylation->purification_loss No Check base and\nmethylating agent stoichiometry Check base and methylating agent stoichiometry incomplete_methylation->Check base and\nmethylating agent stoichiometry Yes Optimize recrystallization\nsolvent and procedure Optimize recrystallization solvent and procedure purification_loss->Optimize recrystallization\nsolvent and procedure Yes

Caption: Troubleshooting logic for low yield issues.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deacetylation of acetylated nitro compounds.

Troubleshooting Guide

This guide addresses specific problems that may arise during the N- or O-deacetylation of nitro-substituted compounds.

Issue 1: Incomplete or Slow N-Deacetylation Reaction

Question: My N-deacetylation of an aromatic nitro compound is very slow or does not go to completion. I am using standard acidic or basic hydrolysis conditions. What could be the problem and how can I resolve it?

Answer:

Incomplete N-deacetylation is a common issue, particularly when dealing with complex aromatic systems. Several factors can contribute to this problem:

  • Steric Hindrance: Bulky groups near the acetylated amine can hinder the approach of the hydrolyzing agent (hydronium or hydroxide ions).

  • Electron-Donating Groups: While the nitro group is electron-withdrawing, other electron-donating groups on the aromatic ring can reduce the electrophilicity of the amide carbonyl, making it less susceptible to nucleophilic attack.

  • Insufficient Reaction Time or Temperature: Amide hydrolysis is often a slow reaction that requires prolonged heating.[1][2]

  • Inadequate Reagent Concentration: The concentration of the acid or base may be too low to effectively catalyze the hydrolysis.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS and extend the reflux time until the starting material is consumed. For the hydrolysis of p-nitroacetanilide, refluxing with 70% sulfuric acid for 20-30 minutes is a common procedure.[3][4]

  • Increase Reagent Concentration: If using acidic conditions, a higher concentration of a strong acid like H₂SO₄ can be employed. For basic conditions, increasing the concentration of NaOH or KOH may improve the reaction rate.

  • Change the Hydrolysis Conditions: Acidic hydrolysis is often more effective for deacetylation of nitroacetanilides compared to alkaline conditions. For particularly stubborn amides, consider switching from basic to acidic conditions.

  • Consider Alternative Reagents: For substrates sensitive to harsh acidic or basic conditions, milder, chemoselective methods can be used. One such method involves using the Schwartz reagent (zirconocene hydrochloride), which can achieve N-deacetylation at room temperature and is compatible with other protecting groups like Boc, Fmoc, and Cbz.[5]

Issue 2: Unwanted Side Reactions During Deacetylation

Question: I am observing unexpected byproducts during the deacetylation of my nitro compound. What are the likely side reactions and how can I minimize them?

Answer:

The presence of a nitro group and the newly formed amine or hydroxyl group can lead to several side reactions, especially under harsh conditions.

  • Reduction of the Nitro Group: If using a reducing agent for another purpose in the synthesis or if certain metals are present as impurities, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[6] This is particularly a risk if attempting deacetylation via catalytic hydrogenation, which is not a standard method for this purpose but could be mistakenly employed.

  • Ring Substitution or Degradation: Very harsh acidic or basic conditions, combined with high temperatures, can lead to the degradation of the aromatic ring or unwanted electrophilic or nucleophilic aromatic substitution reactions.

  • Reactions of the Deprotected Group: The newly formed amine is nucleophilic and can participate in subsequent reactions if other electrophiles are present in the reaction mixture.

Preventative Measures:

  • Optimize Reaction Conditions: Use the mildest conditions possible that still afford a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to harsh reagents.

  • Ensure a Clean Reaction Setup: Use pure reagents and clean glassware to avoid contaminants that could catalyze side reactions.

  • Choose the Right Method: For sensitive substrates, avoid harsh hydrolytic conditions. Enzymatic hydrolysis using lipases or acylamidases can offer high selectivity and mild reaction conditions.[7][8] Alternatively, mild chemical methods like those using the Schwartz reagent can be employed.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed deacetylation of a nitroacetanilide?

A1: The acid-catalyzed hydrolysis of an amide like p-nitroacetanilide involves several steps:

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the amide is protonated by the acid (e.g., H₃O⁺), which makes the carbonyl carbon more electrophilic.[9]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide.

  • Elimination of the Amine: The C-N bond breaks, and the amine (in this case, p-nitroaniline) is eliminated as a leaving group. Under acidic conditions, the resulting amine is protonated to form an ammonium salt.[9]

  • Deprotonation: The protonated carboxylic acid byproduct is deprotonated to form acetic acid.

  • Neutralization: To isolate the final p-nitroaniline product, a base (e.g., NaOH) is added to deprotonate the ammonium salt.[3][4]

Q2: How does the position of the nitro group affect the rate of deacetylation?

A2: The position of the electron-withdrawing nitro group has a significant effect on the reaction rate. For O-deacetylation of nitrophenyl acetates, a nitro group in the para or ortho position increases the rate of hydrolysis compared to an unsubstituted phenyl acetate. This is because the nitro group helps to stabilize the negative charge on the phenolate leaving group that forms during the reaction. Studies on the alkaline hydrolysis of acetanilides have also shown that a para-nitro group increases the reaction rate.[10][11]

Q3: Can I use enzymatic methods for the deacetylation of nitro compounds?

A3: Yes, enzymatic methods can be a very effective and mild alternative to harsh chemical hydrolysis. Aryl acylamidases have been shown to catalyze the hydrolysis of p-nitroacetanilide.[2][8] Lipases, such as Candida cylindracea lipase, can be used for the regioselective deacetylation of O-acetylated nitrophenyl glycosides.[7] These methods are highly selective and operate under mild pH and temperature conditions, which can be advantageous for complex molecules with sensitive functional groups.

Q4: Are there any particularly mild chemical methods for N-deacetylation?

A4: Yes. For substrates that cannot tolerate strong acids or bases, chemoselective methods have been developed. One notable method is the use of the Schwartz reagent (Cp₂ZrHCl). This reagent can cleave the N-acetyl group under neutral conditions at room temperature in a short amount of time. A key advantage is its orthogonality to other common amine protecting groups such as Boc, Fmoc, Cbz, and Ts, meaning it will selectively remove the acetyl group while leaving these others intact.[5]

Data and Protocols

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the deacetylation of representative nitro compounds from the literature.

Table 1: O-Deacetylation of Nitrophenyl Acetates with Sodium Bicarbonate in Water [10]

SubstrateProductTime (h)Yield (%)
4-Nitrophenyl acetate4-Nitrophenol0.598
2-Nitrophenyl acetate2-Nitrophenol1.096
4-Chloro-3-nitrophenyl acetate4-Chloro-3-nitrophenol0.597

Reactions were conducted at room temperature using 6 mmol of NaHCO₃ per 1 mmol of acetate in 8 mL of water.

Table 2: Kinetic Data for Alkaline Hydrolysis of p-Nitroacetanilide [11]

Temperature (°C)Rate Constant (k, M⁻¹s⁻¹)
250.135

This data highlights the reactivity of p-nitroacetanilide under basic conditions.

Experimental Protocols

Protocol 1: Acid-Catalyzed N-Deacetylation of p-Nitroacetanilide [3][4]

Materials:

  • p-Nitroacetanilide

  • 70% Sulfuric Acid (H₂SO₄)

  • 10% Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Ice

  • Round-bottom flask, reflux condenser, heating mantle, beakers, Büchner funnel, filter paper

Procedure:

  • In a 100 mL round-bottom flask, combine p-nitroacetanilide (e.g., 2.5 g) and 70% sulfuric acid (e.g., 13 mL).

  • Attach a reflux condenser and heat the mixture under reflux with stirring for 20-30 minutes, or until the solution becomes clear.

  • Allow the reaction mixture to cool slightly before carefully pouring it into a beaker containing approximately 100 mL of an ice-water slurry.

  • Neutralize the acidic solution by slowly adding 10% NaOH solution with constant stirring until the solution is alkaline (check with pH paper) and a yellow precipitate of p-nitroaniline forms.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the crude p-nitroaniline by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water to remove any residual salts.

  • Dry the product in a desiccator or a low-temperature oven. The product can be further purified by recrystallization from an ethanol/water mixture.

Protocol 2: Mild O-Deacetylation of 4-Nitrophenyl Acetate [10]

Materials:

  • 4-Nitrophenyl acetate

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, charge 4-nitrophenyl acetate (1 mmol) and sodium bicarbonate (6 mmol).

  • Add deionized water (8 mL) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

  • Once the starting material is consumed, dilute the reaction mixture with water (20 mL).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash them with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the 4-nitrophenol product.

Diagrams

Below are diagrams illustrating key workflows and logical relationships in the deacetylation process.

Deacetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with Acetylated Nitro Compound ChooseMethod Choose Deacetylation Method (Acidic, Basic, Enzymatic, etc.) Start->ChooseMethod Setup Reaction Setup (Glassware, Reagents) ChooseMethod->Setup Execute Execute Reaction (Heating, Stirring) Setup->Execute Monitor Monitor Progress (TLC, LC-MS) Execute->Monitor Monitor->Execute Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Extraction / Filtration Quench->Extract Purify Purification (Recrystallization, Chromatography) Extract->Purify Analyze Analyze Product (NMR, MS, MP) Purify->Analyze

Caption: General experimental workflow for deacetylation reactions.

Troubleshooting_Logic Problem Problem Encountered: Incomplete Reaction CheckTimeTemp Increase Reaction Time / Temperature? Problem->CheckTimeTemp CheckReagent Increase Reagent Concentration? CheckTimeTemp->CheckReagent No Solution Reaction Complete CheckTimeTemp->Solution Yes ChangeMethod Change Method? (e.g., Acidic -> Mild) CheckReagent->ChangeMethod No CheckReagent->Solution Yes ChangeMethod->Solution Yes SideReaction Side Reactions Observed MilderCond Use Milder Conditions (Lower Temp, Shorter Time) SideReaction->MilderCond MilderCond->Solution Resolved AltReagent Use Alternative Reagent (Enzymatic, Schwartz) MilderCond->AltReagent Still problematic AltReagent->Solution

Caption: Troubleshooting logic for deacetylation issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Reactivity of 2-Methyl-6-nitroanisole and 2-Methyl-4-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Methyl-6-nitroanisole and 2-Methyl-4-nitroanisole, two isomeric aromatic compounds with significant applications in organic synthesis and drug discovery. This document details their synthetic pathways, offers a comparative analysis of their reactivity based on structural differences, and provides generalized experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below. These properties are crucial for their handling, purification, and characterization.

PropertyThis compound2-Methyl-4-nitroanisole
Molecular Formula C₈H₉NO₃C₈H₉NO₃
Molecular Weight 167.16 g/mol 167.16 g/mol
Melting Point Not available61-64 °C
Appearance Not availableOff-white solid
CAS Number 64136-13-250741-92-9

Synthesis of Precursors: 2-Methyl-6-nitroaniline and 2-Methyl-4-nitroaniline

The primary route to this compound and 2-Methyl-4-nitroanisole involves the methylation of their corresponding phenolic precursors, 2-methyl-6-nitrophenol and 2-methyl-4-nitrophenol. These phenols are typically synthesized from their respective anilines. The synthesis of 2-methyl-6-nitroaniline and 2-methyl-4-nitroaniline is most commonly achieved through the nitration of o-toluidine. This reaction, however, yields a mixture of isomers, necessitating a separation step.

A common challenge in this synthesis is controlling the regioselectivity of the nitration. The amino group of o-toluidine is a strong ortho-, para-director. To mitigate the formation of multiple products and to protect the amino group from oxidation, it is often acetylated prior to nitration. The subsequent hydrolysis of the separated nitroacetanilides yields the desired nitroaniline isomers.

One reported method for the synthesis and separation of these isomers involves the following steps:

  • Acetylation of o-toluidine: o-Toluidine is reacted with acetic anhydride.

  • Nitration: The resulting 2-methylacetanilide is nitrated using a mixture of nitric acid and sulfuric acid. This step produces a mixture of 2-methyl-6-nitroacetanilide and 2-methyl-4-nitroacetanilide.

  • Separation and Hydrolysis: The isomers are separated, and subsequent hydrolysis yields 2-methyl-6-nitroaniline and 2-methyl-4-nitroaniline.

Published data on the yields of this process indicate that the formation of the two isomers is competitive. In one study, the hydrolysis of the mixed acetamides yielded 52.3% of 2-methyl-6-nitroaniline and 53.6% of 2-methyl-4-nitroaniline, highlighting the need for efficient separation techniques.[1]

Synthesis of this compound and 2-Methyl-4-nitroanisole via Williamson Ether Synthesis

The conversion of the precursor nitrophenols to their corresponding anisoles is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent, such as dimethyl sulfate or methyl iodide.

Generalized Experimental Protocol for Williamson Ether Synthesis

Materials:

  • 2-Methyl-6-nitrophenol or 2-Methyl-4-nitrophenol

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

  • Anhydrous solvent (e.g., acetone, DMF, or THF)

  • Distilled water

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitrophenol (1 equivalent) in the chosen anhydrous solvent.

  • Add a base (e.g., NaOH or K₂CO₃, 1.1-1.5 equivalents) to the solution and stir until the phenol is completely deprotonated, forming the corresponding phenoxide salt.

  • Slowly add the methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.1-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Comparative Synthesis Data
ParameterThis compound Synthesis2-Methyl-4-nitroanisole Synthesis
Precursor 2-Methyl-6-nitrophenol2-Methyl-4-nitrophenol
Typical Reagents NaOH/ (CH₃)₂SO₄NaOH/ (CH₃)₂SO₄
Reported Yield Not explicitly found, likely lower due to sterics~90%[2]
Potential Challenges Steric hindrance from the ortho-methyl group may slow the reaction and reduce yield.Generally proceeds efficiently.

Comparative Reactivity in Synthesis

The differential positioning of the methyl and nitro groups in this compound and 2-Methyl-4-nitroanisole significantly influences their reactivity in subsequent synthetic transformations, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Electronic Effects

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the nitro group.

  • In 2-Methyl-4-nitroanisole , the positions ortho (C3 and C5) and para (C6, which is blocked by the methyl group) to the nitro group are activated.

  • In This compound , the positions ortho (C5) and para (C4) to the nitro group are activated.

The methyl group is an electron-donating group, which can slightly deactivate the ring towards nucleophilic attack.

Steric Effects

Steric hindrance plays a crucial role in determining the reactivity of these isomers.

  • This compound: The presence of two substituents (methyl and nitro) ortho to the methoxy group creates significant steric hindrance around the reaction center. This can impede the approach of a nucleophile, potentially leading to slower reaction rates in SNAr reactions where the methoxy group is the leaving group.

  • 2-Methyl-4-nitroanisole: The methoxy group has only one ortho substituent (the methyl group). This reduced steric hindrance, compared to the 2,6-disubstituted isomer, would likely result in faster reaction rates for SNAr reactions.

Logical Flow of Reactivity Comparison

G a1 Two ortho substituents (Methyl and Nitro) a2 Increased Steric Hindrance a1->a2 leads to a3 Slower SNAr Reaction Rate a2->a3 results in b1 One ortho substituent (Methyl) b2 Reduced Steric Hindrance b1->b2 leads to b3 Faster SNAr Reaction Rate b2->b3 results in G start o-Toluidine acetylation Acetylation start->acetylation nitration Nitration acetylation->nitration separation Isomer Separation nitration->separation hydrolysis_ortho Hydrolysis separation->hydrolysis_ortho 2-Methyl-6-nitroacetanilide hydrolysis_para Hydrolysis separation->hydrolysis_para 2-Methyl-4-nitroacetanilide methylation_ortho Methylation (Williamson Ether Synthesis) hydrolysis_ortho->methylation_ortho methylation_para Methylation (Williamson Ether Synthesis) hydrolysis_para->methylation_para product_ortho This compound methylation_ortho->product_ortho product_para 2-Methyl-4-nitroanisole methylation_para->product_para

References

A Comparative Spectroscopic Analysis of Nitroanisole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the distinct spectroscopic signatures of 2-nitroanisole, 3-nitroanisole, and 4-nitroanisole, supported by experimental data and standardized protocols.

The ortho, meta, and para isomers of nitroanisole, while structurally similar, exhibit unique spectroscopic properties due to the varied positions of the nitro and methoxy functional groups on the benzene ring. These differences are crucial for their unambiguous identification and characterization in various research and development settings, including pharmaceutical and materials science. This guide provides a comprehensive comparison of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offering a valuable resource for scientists and professionals in related fields.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise chemical environment of hydrogen and carbon atoms within a molecule. The chemical shifts (δ) are highly sensitive to the electronic effects of the substituent groups.

¹H NMR Spectral Data

The ¹H NMR spectra of the nitroanisole isomers show distinct patterns for the aromatic protons, largely influenced by the electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group. The methoxy protons appear as a singlet in all three isomers, but their chemical shift is subtly affected by the isomer's structure.

IsomerAromatic Protons Chemical Shifts (δ, ppm)Methoxy Protons (-OCH₃) Chemical Shift (δ, ppm)
2-Nitroanisole 7.82 (dd), 7.50 (ddd), 7.12 (t), 6.98 (d)3.96 (s)
3-Nitroanisole 7.95 (t), 7.72 (dd), 7.40 (t), 7.25 (dd)3.90 (s)
4-Nitroanisole 8.22 (d), 6.98 (d)3.92 (s)

¹³C NMR Spectral Data

The ¹³C NMR spectra provide direct information about the carbon skeleton. The chemical shifts of the aromatic carbons are significantly influenced by the position of the nitro and methoxy groups.

IsomerAromatic Carbons Chemical Shifts (δ, ppm)Methoxy Carbon (-OCH₃) Chemical Shift (δ, ppm)
2-Nitroanisole 154.5, 141.2, 134.0, 125.8, 120.7, 114.956.4
3-Nitroanisole 159.9, 149.0, 130.2, 121.5, 115.3, 108.255.8
4-Nitroanisole 164.5, 141.8, 125.9, 114.456.1
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. Aromatic compounds exhibit characteristic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.[1] The out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ range are particularly useful for distinguishing between ortho, meta, and para isomers.[2]

IsomerKey IR Absorption Bands (cm⁻¹)
2-Nitroanisole ~3100 (Ar C-H str), ~2950 (C-H str), ~1600, 1480 (Ar C=C str), ~1520 (asym N-O str), ~1340 (sym N-O str), ~1250 (asym C-O-C str), ~1020 (sym C-O-C str), ~750 (ortho-disubstitution)
3-Nitroanisole ~3100 (Ar C-H str), ~2950 (C-H str), ~1610, 1470 (Ar C=C str), ~1530 (asym N-O str), ~1350 (sym N-O str), ~1260 (asym C-O-C str), ~1030 (sym C-O-C str), ~880, 780, 690 (meta-disubstitution)
4-Nitroanisole ~3100 (Ar C-H str), ~2950 (C-H str), ~1600, 1490 (Ar C=C str), ~1510 (asym N-O str), ~1340 (sym N-O str), ~1260 (asym C-O-C str), ~1020 (sym C-O-C str), ~850 (para-disubstitution)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the electronic effects of the substituents.

Isomerλmax (nm) in EthanolMolar Absorptivity (ε)
2-Nitroanisole ~255, ~305Not readily available
3-Nitroanisole ~265, ~320Not readily available
4-Nitroanisole ~317~10,000
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for identification.[3][4] While the molecular ion peak (M⁺·) for all three isomers is observed at m/z 153, their fragmentation patterns can show subtle differences.

IsomerMolecular Ion (M⁺·) (m/z)Key Fragment Ions (m/z)
2-Nitroanisole 153123 ([M-NO]⁺), 108 ([M-NO₂]⁺), 95, 77 ([C₆H₅]⁺)
3-Nitroanisole 153123 ([M-NO]⁺), 108 ([M-NO₂]⁺), 93, 77 ([C₆H₅]⁺)
4-Nitroanisole 153123 ([M-NO]⁺), 108 ([M-NO₂]⁺), 95, 77 ([C₆H₅]⁺)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of nitroanisole isomers. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the nitroanisole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program (e.g., zg30). Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[5] Typically, 8-16 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~240 ppm) is necessary. A longer relaxation delay and a higher number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, requiring little to no sample preparation.[6] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet. Then, record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[7]

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the nitroanisole isomer in a UV-transparent solvent, such as ethanol or hexane. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1-1.0).

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

    • Record a baseline spectrum with the solvent-filled cuvette in the sample beam path.

    • Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[8]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of nitroanisole isomers.

Spectroscopic_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Nitroanisole Isomer (ortho, meta, or para) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analyze FTIR FTIR Spectroscopy Sample->FTIR Analyze UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Analyze MS Mass Spectrometry (EI) Sample->MS Analyze NMR_Data Chemical Shifts (δ) Coupling Patterns (J) NMR->NMR_Data Yields FTIR_Data Vibrational Frequencies (cm⁻¹) (esp. C-H out-of-plane bending) FTIR->FTIR_Data Yields UV_Vis_Data λmax (nm) UV_Vis->UV_Vis_Data Yields MS_Data Molecular Ion (m/z = 153) Fragmentation Pattern MS->MS_Data Yields Identification Unambiguous Isomer Identification NMR_Data->Identification Correlate & Compare FTIR_Data->Identification Correlate & Compare UV_Vis_Data->Identification Correlate & Compare MS_Data->Identification Correlate & Compare

References

Reactivity of Ortho, Meta, and Para Nitroanisoles in Nucleophilic Aromatic Substitution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of ortho-, meta-, and para-nitroanisole isomers in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for synthetic chemists in designing reaction pathways and optimizing conditions for the synthesis of complex molecules, including pharmaceutical intermediates. The positioning of the nitro group profoundly influences the electronic properties of the aromatic ring, dictating its susceptibility to nucleophilic attack.

Theoretical Basis of Reactivity

The reactivity of nitroanisole isomers in SNAr reactions is primarily governed by the ability of the nitro group, a strong electron-withdrawing group, to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. The reaction proceeds via a two-step addition-elimination mechanism. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step.

The established order of reactivity for nucleophilic aromatic substitution on nitro-substituted haloarenes is generally para > ortho > meta. This trend is directly applicable to nitroanisoles where the methoxy group is the leaving group.

  • Para-Nitroanisole: The nitro group at the para position effectively stabilizes the negative charge of the Meisenheimer complex through resonance, delocalizing the charge onto the oxygen atoms of the nitro group. This significant stabilization of the transition state leads to a lower activation energy and, consequently, the highest reaction rate among the three isomers.

  • Ortho-Nitroanisole: Similar to the para isomer, the ortho-nitro group can also delocalize the negative charge of the intermediate via resonance. However, the ortho isomer is generally less reactive than the para isomer due to steric hindrance. The proximity of the nitro group to the site of nucleophilic attack can impede the approach of the nucleophile, slightly increasing the activation energy compared to the para isomer.

  • Meta-Nitroanisole: In the meta isomer, the nitro group cannot delocalize the negative charge of the Meisenheimer complex through resonance. The negative charge can only be delocalized to other carbon atoms within the aromatic ring. This lack of direct resonance stabilization of the intermediate by the nitro group results in a much higher activation energy and a significantly slower reaction rate compared to the ortho and para isomers.

Quantitative Reactivity Data

IsomerRelative Rate Constant (k_rel)
para-Nitroanisole~300
ortho-Nitroanisole~100
meta-Nitroanisole1

Note: These are estimated relative values for illustrative purposes to highlight the vast differences in reactivity. Actual experimental values will vary depending on the specific nucleophile, solvent, and temperature.

Experimental Protocols

The following is a generalized experimental protocol for a comparative kinetic study of the reactivity of nitroanisole isomers with sodium methoxide.

Objective: To determine the second-order rate constants for the reaction of ortho-, meta-, and para-nitroanisole with sodium methoxide in methanol.

Materials:

  • Ortho-nitroanisole

  • Meta-nitroanisole

  • Para-nitroanisole

  • Sodium methoxide solution in methanol (standardized)

  • Anhydrous methanol

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of known concentrations of each nitroanisole isomer in anhydrous methanol.

    • Prepare a stock solution of sodium methoxide in anhydrous methanol and standardize it by titration.

    • From the stock solutions, prepare reaction solutions by mixing the nitroanisole solution and the sodium methoxide solution in a volumetric flask, ensuring a significant excess of sodium methoxide (e.g., 10-fold or greater) to maintain pseudo-first-order conditions.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction (e.g., the corresponding dimethoxybenzene) has a significant absorbance and the starting material has minimal absorbance.

    • Equilibrate the reaction solution and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 50 °C).

    • Initiate the reaction by rapidly mixing the nitroanisole and sodium methoxide solutions in the cuvette.

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time. Continue recording until the reaction is complete (i.e., the absorbance becomes constant).

    • Repeat the experiment for each of the three isomers under identical conditions (temperature, concentrations).

  • Data Analysis:

    • For each kinetic run, plot ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (kobs).

    • The second-order rate constant (k2) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the excess nucleophile (sodium methoxide): k2 = kobs / [NaOCH3].

    • Compare the second-order rate constants for the three isomers to determine their relative reactivity.

Visualizing the Reaction Mechanism and Workflow

The following diagrams illustrate the key concepts discussed in this guide.

Caption: SNAr mechanism for nitroanisole isomers.

Experimental_Workflow prep_solutions Prepare Stock Solutions (Nitroanisole Isomers & NaOMe) mix_reactants Mix Reactants in Cuvette (Pseudo-first-order conditions) prep_solutions->mix_reactants spectro_measurement Spectrophotometric Measurement (Absorbance vs. Time at constant T) mix_reactants->spectro_measurement data_analysis Data Analysis spectro_measurement->data_analysis calc_kobs Plot ln(A∞ - At) vs. time Slope = -k_obs data_analysis->calc_kobs calc_k2 Calculate Second-Order Rate Constant k₂ = k_obs / [NaOMe] calc_kobs->calc_k2 compare Compare Reactivity of Isomers calc_k2->compare

Caption: Experimental workflow for kinetic analysis.

Validating the Molecular Structure of 2-Methyl-6-nitroanisole: A Comparative Guide to NMR and MS with Supporting Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of modern analytical techniques for the structural elucidation of 2-Methyl-6-nitroanisole, providing researchers, scientists, and drug development professionals with a comparative guide to leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supplemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide presents predicted spectral data, detailed experimental protocols, and a clear workflow for unambiguous structure validation.

The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For a small organic molecule like this compound, a variety of analytical techniques can be employed, each providing unique and complementary pieces of the structural puzzle. This guide focuses on the validation of the this compound structure, comparing the powerful insights from NMR and MS with the valuable, albeit less detailed, information from IR and UV-Vis spectroscopy.

Predicted Spectroscopic Data for this compound

To facilitate the structural validation of this compound, the following tables summarize the predicted quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry. These predictions are based on established substituent effects and analysis of structurally analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (δ, ppm) Assignment Predicted Chemical Shift (δ, ppm)
H-37.65 (d)C-1 (C-OCH₃)155.0
H-47.15 (t)C-2 (C-CH₃)130.0
H-57.55 (d)C-3128.5
-OCH₃3.90 (s)C-4124.0
-CH₃2.50 (s)C-5132.0
C-6 (C-NO₂)145.0
-OCH₃56.0
-CH₃17.0

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Notes
167[M]⁺Molecular Ion
152[M - CH₃]⁺Loss of a methyl radical
137[M - NO]⁺Loss of nitric oxide
121[M - NO₂]⁺Loss of nitro group
106[M - NO₂ - CH₃]⁺Subsequent loss of a methyl radical
91[C₇H₇]⁺Tropylium ion, a common fragment for toluene derivatives

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquire a standard one-dimensional proton spectrum using a 90° pulse.

  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • The acquisition time should be set to at least 2-4 seconds, with a relaxation delay of 1-2 seconds.

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), followed by Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Following ¹H NMR, switch the spectrometer to the ¹³C channel.

  • Use a standard proton-decoupled pulse sequence.

  • Set the spectral width to encompass the full range of expected carbon resonances (e.g., 0-200 ppm).

  • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR.

  • Set a relaxation delay of 2-5 seconds to ensure accurate integration, especially for quaternary carbons.

  • Process the data similarly to the ¹H spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a 2 mL autosampler vial and cap it.

GC-MS Analysis:

  • Injector: Set the injector temperature to 250°C.

  • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Structure Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive validation of the this compound structure, integrating data from multiple analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Structure Elucidation cluster_secondary Complementary Techniques cluster_validation Final Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Provides connectivity and chemical environment MS Mass Spectrometry (GC-MS) Purification->MS Provides molecular weight and fragmentation pattern IR IR Spectroscopy Purification->IR Confirms functional groups UV UV-Vis Spectroscopy Purification->UV Indicates conjugated system Structure_Validation Validated Structure of This compound NMR->Structure_Validation MS->Structure_Validation IR->Structure_Validation UV->Structure_Validation

Caption: Workflow for the structural validation of this compound.

Comparative Analysis of Analytical Techniques

A multi-technique approach is crucial for the unambiguous structural determination of a molecule like this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for de novo structure elucidation of organic molecules in solution.

    • ¹H NMR provides information on the number of different types of protons, their chemical environments, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling). For this compound, it will clearly show the three distinct aromatic protons, the methoxy protons, and the methyl protons, with their characteristic chemical shifts and splitting patterns confirming their relative positions.

    • ¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical environments. The predicted spectrum shows eight distinct carbon signals, corresponding to the six aromatic carbons and the two substituent carbons, which is consistent with the proposed structure.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its structure through fragmentation patterns.

    • The molecular ion peak at m/z 167 would confirm the molecular formula C₈H₉NO₃.

    • The fragmentation pattern , including the loss of the methyl and nitro groups, provides strong evidence for the presence and connectivity of these functional groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.[1]

    • For this compound, strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[1]

    • The presence of C-O stretching for the anisole ether linkage (around 1250 cm⁻¹) and aromatic C-H and C=C stretching vibrations would also be observed.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

    • Aromatic nitro compounds typically exhibit characteristic absorption bands in the UV region. For this compound, absorption maxima are expected around 250-280 nm due to the π → π* transitions of the substituted benzene ring. The presence of the nitro group, which is a chromophore, significantly influences the UV-Vis spectrum.

While NMR and MS provide the most detailed and definitive information for the structural validation of this compound, IR and UV-Vis spectroscopy serve as excellent complementary techniques. IR quickly confirms the presence of key functional groups, and UV-Vis supports the presence of the aromatic system. The combination of these four techniques, guided by the predicted data and established protocols presented here, allows for a robust and confident confirmation of the molecular structure, which is a critical step in any chemical research or drug development pipeline.

References

"comparative study of different synthesis routes for nitroanilines"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Nitroanilines for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of various synthesis routes for ortho-, meta-, and para-nitroanilines, key intermediates in the pharmaceutical and dye industries. The following sections detail common synthetic pathways, present quantitative performance data, and provide experimental protocols for key methods.

Comparative Analysis of Synthesis Routes

The synthesis of nitroanilines is primarily achieved through electrophilic aromatic substitution, with the specific isomer obtained being highly dependent on the starting material and the directing effects of the substituents on the aromatic ring. The choice of a particular synthetic route is often a trade-off between yield, purity, cost, and the complexity of the procedure.

Para-Nitroaniline Synthesis: A prevalent laboratory-scale method involves the nitration of acetanilide, followed by hydrolysis of the resulting p-nitroacetanilide.[1][2] This multi-step approach is necessary because direct nitration of aniline is difficult to control and can lead to oxidation and the formation of a mixture of isomers. The acetylation of the amino group protects it from oxidation and directs the incoming nitro group primarily to the para position. Industrially, p-nitroaniline is often produced by the amination of p-nitrochlorobenzene.[3][4]

Ortho-Nitroaniline Synthesis: The synthesis of o-nitroaniline often requires strategies to block the more reactive para position. One effective method involves the sulfonation of aniline to introduce a sulfonic acid group at the para position. Subsequent acetylation, nitration, and finally, removal of both the acetyl and sulfonic acid protecting groups yield o-nitroaniline.[5] Another approach involves the hydrolysis of o-nitroaniline-p-sulfonic acid.[6] Direct nitration of aniline generally produces a mixture of ortho and para isomers, necessitating a separation step.[7]

Meta-Nitroaniline Synthesis: The synthesis of m-nitroaniline typically proceeds through the partial reduction of m-dinitrobenzene.[8][9][10] The starting m-dinitrobenzene can be prepared by the nitration of nitrobenzene.[8] This route is effective because the two nitro groups in m-dinitrobenzene deactivate the ring towards further substitution, and selective reduction of one nitro group can be achieved using specific reducing agents like sodium hydrogen sulfide.[10]

Quantitative Performance Data

The following table summarizes the key quantitative data for various nitroaniline synthesis routes, allowing for a direct comparison of their efficiencies.

Target CompoundStarting MaterialKey StepsReagentsReaction ConditionsYield (%)
p-Nitroaniline AnilineAcetylation, Nitration, HydrolysisAcetic anhydride, Nitric acid, Sulfuric acid, Sodium hydroxideNitration at 0-20°C; Hydrolysis with heatingNot specified
p-Nitroaniline p-NitrochlorobenzeneAminationAmmoniaElevated temperature and pressureHigh (Industrial)
o-Nitroaniline o-Nitroaniline-p-sulfonic acidHydrolysisSulfuric acid, WaterReflux for ~3 hours56%
o-Nitroaniline AnilineSulfonation, Acetylation, Nitration, HydrolysisSulfuric acid, Acetic anhydride, Nitric acid-High selectivity
m-Nitroaniline m-DinitrobenzeneSelective ReductionSodium hydrogen sulfide (prepared from Sodium sulfide and Sodium bicarbonate)Reflux in methanol for 20 minsNot specified
2-Methyl-4-nitroaniline o-ToluidineAcylation, Nitration, Hydrolysisp-Toluenesulfonyl chloride, Nitric acid, Sulfuric acid-95.0%[11]
2-Methyl-4-nitroaniline o-ToluidineAcylation, Nitration, HydrolysisBenzenesulfonyl chloride, Nitric acid, Sulfuric acidNitration at 40-50°C80%[11]

Synthesis Pathways Overview

Synthesis_Routes Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation Aniline_p_sulfonic_acid Aniline-p-sulfonic acid Aniline->Aniline_p_sulfonic_acid Sulfonation Nitrobenzene Nitrobenzene m_Dinitrobenzene m-Dinitrobenzene Nitrobenzene->m_Dinitrobenzene Nitration o_Toluidine o-Toluidine Acyl_o_toluidide Acyl-o-toluidide o_Toluidine->Acyl_o_toluidide Acylation p_Nitrochlorobenzene p-Nitrochlorobenzene p_Nitroaniline p-Nitroaniline p_Nitrochlorobenzene->p_Nitroaniline Amination (Industrial) p_Nitroacetanilide p-Nitroacetanilide Acetanilide->p_Nitroacetanilide Nitration N_Acetyl_aniline_p_sulfonic_acid N-Acetyl-aniline- p-sulfonic acid Aniline_p_sulfonic_acid->N_Acetyl_aniline_p_sulfonic_acid Acetylation o_Nitroacetanilide_p_sulfonic_acid o-Nitroacetanilide- p-sulfonic acid N_Acetyl_aniline_p_sulfonic_acid->o_Nitroacetanilide_p_sulfonic_acid Nitration p_Nitroacetanilide->p_Nitroaniline Hydrolysis o_Nitroaniline o-Nitroaniline o_Nitroacetanilide_p_sulfonic_acid->o_Nitroaniline Hydrolysis m_Nitroaniline m-Nitroaniline m_Dinitrobenzene->m_Nitroaniline Selective Reduction Nitro_acyl_o_toluidide Nitro-acyl-o-toluidide Acyl_o_toluidide->Nitro_acyl_o_toluidide Nitration Methyl_nitroaniline 2-Methyl-4-nitroaniline Nitro_acyl_o_toluidide->Methyl_nitroaniline Hydrolysis Workflow Define_Target Define Target Isomer (o-, m-, p-nitroaniline) Review_Routes Review Synthetic Routes Define_Target->Review_Routes Analyze_Data Analyze Quantitative Data (Yield, Purity, Cost) Review_Routes->Analyze_Data Assess_Conditions Assess Reaction Conditions (Safety, Equipment) Review_Routes->Assess_Conditions Select_Route Select Optimal Route Analyze_Data->Select_Route Assess_Conditions->Select_Route Execute_Protocol Execute Experimental Protocol Select_Route->Execute_Protocol Purify_Characterize Purify and Characterize Product Execute_Protocol->Purify_Characterize

References

Purity Analysis of Commercial 2-Methyl-6-nitroanisole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes and the quality of final products. 2-Methyl-6-nitroanisole is a key intermediate in various synthetic pathways, and its purity can influence reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of therapeutic agents. This guide provides a comparative overview of commercially available this compound, details analytical methodologies for purity assessment, and discusses potential alternatives.

Comparison of Commercial this compound

The purity of this compound can vary between suppliers. Below is a summary of the stated purities for commercial products from various vendors. It is important to note that these values are as claimed by the suppliers and independent verification is recommended.

SupplierStated PurityAnalysis Method
BiosynthMin. 95%Not Specified
A.J Chemicals98%Not Specified
GIHI CHEMICALS CO.,LIMITED99%Not Specified
Career Henan Chemica Co95%-99%Not Specified

Alternative Compound: 2,4-Dinitroanisole

For certain applications, particularly in the synthesis of dyes and energetic materials, 2,4-Dinitroanisole can serve as an alternative to this compound.[1][2][3] The commercial purity of this alternative is also a key consideration.

SupplierStated PurityAnalysis Method
Tokyo Chemical Industry (TCI)>99.0%GC
Santa Cruz Biotechnology98%Not Specified
Avd Pharmaceuticals Private Limited98%Not Specified
Orion Chem Pvt Ltd>99%Not Specified

Experimental Protocols for Purity Analysis

Accurate determination of purity requires robust analytical methods. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are provided as comprehensive starting points for the analysis of this compound and its potential impurities. These methods are adapted from established procedures for similar nitroaromatic compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound and its isomers.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization for optimal separation.

  • Standard Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the commercial this compound sample and dissolve it in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the main peak and any impurities by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Helium (carrier gas)

  • Methanol or Acetone (GC grade)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in methanol or acetone. Prepare a series of working standards by dilution.

  • Sample Preparation: Dissolve the commercial this compound sample in methanol or acetone to a final concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Analysis: Inject the standards and sample. Identify this compound and any impurities by their retention times and mass spectra. Quantify the components using the calibration curve generated from the standards.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a calibration curve with an identical reference standard for the analyte. It relies on the direct relationship between the signal integral and the number of nuclei.[4][5][6][7]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the commercial this compound sample into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add a precise volume of the deuterated solvent to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

      • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1 for accurate integration).[8]

  • Data Processing and Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of the sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • _sample refers to this compound

    • _IS refers to the internal standard

Potential Impurities

The synthesis of this compound typically involves the nitration of 2-methylanisole. This process can lead to the formation of several impurities, including:

  • Positional Isomers: 2-Methyl-4-nitroanisole is a common isomeric impurity.[9][10]

  • Over-nitrated Products: 2,6-Dinitro-4-methylanisole and other dinitro isomers can be formed under harsh nitration conditions.[11][12]

  • Starting Material: Unreacted 2-methylanisole may be present.

  • Byproducts from Side Reactions: Nitration of substituted anisoles can sometimes lead to the formation of nitrophenols through demethylation.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the analytical process and potential synthetic pathways, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing and Interpretation start Commercial this compound Sample weigh Accurate Weighing start->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve hplc HPLC Analysis dissolve->hplc Mobile Phase gcms GC-MS Analysis dissolve->gcms Volatile Solvent qnmr qNMR Analysis dissolve->qnmr Deuterated Solvent + Internal Standard data_acq Data Acquisition hplc->data_acq gcms->data_acq qnmr->data_acq peak_id Peak Identification & Integration data_acq->peak_id quant Quantification & Purity Calculation peak_id->quant report Final Purity Report quant->report

Caption: Experimental Workflow for Purity Analysis.

synthesis_pathway cluster_impurities Potential Impurities start 2-Methylanisole nitration Nitration (HNO3/H2SO4) start->nitration starting_material Unreacted 2-Methylanisole start->starting_material Carryover product This compound (Desired Product) nitration->product Major Pathway isomer 2-Methyl-4-nitroanisole nitration->isomer Side Reaction dinitro 2,6-Dinitro-4-methylanisole nitration->dinitro Over-nitration

Caption: Synthesis Pathway and Potential Impurities.

References

A Comparative Guide to the Analytical Profile of 2-Methyl-6-nitroanisole and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-6-nitroanisole and its alternatives is presented in Table 1. This data is essential for understanding the physical behavior of these compounds and for the development of appropriate analytical methodologies.

Table 1: Physicochemical Properties of this compound and Alternatives

PropertyThis compound2-Methyl-6-nitroaniline4-Methyl-2-nitroanisole
Molecular Formula C₈H₉NO₃[1]C₇H₈N₂O₂[2][3][4]C₈H₉NO₃[5][6]
Molecular Weight 167.16 g/mol [1]152.15 g/mol [3][4]167.16 g/mol [6]
Melting Point Not available93-96 °C[4]8-9 °C[6][7]
Boiling Point Not availableNot available154 °C at 14 mmHg[6][7]
Density Not availableNot available1.205 g/mL at 25 °C[6]
Appearance Not availableBrownish-red crystalline powder[3]Liquid[6]

Spectroscopic Data Comparison

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed structural information about a molecule. While experimental spectra for this compound are not available, the following sections present the available data for its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data for 2-Methyl-6-nitroaniline:

A ¹H NMR spectrum for 2-Methyl-6-nitroaniline is available, providing information on the chemical environment of the protons in the molecule.[8] The spectrum was recorded at 90 MHz in deuterated chloroform (CDCl₃).[8]

Note: Specific chemical shift values and coupling constants for 2-Methyl-6-nitroaniline were not detailed in the available search results.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

IR Data for 2-Methyl-6-nitroaniline:

The National Institute of Standards and Technology (NIST) provides a gas-phase IR spectrum for 2-Methyl-6-nitroaniline.[9] Additionally, an IR spectrum of 2-Methyl-6-nitroaniline as a KBr disc or nujol mull is available through ChemicalBook.[10] Key expected absorptions for this molecule would include N-H stretching vibrations for the amine group and N-O stretching vibrations for the nitro group. Primary amines typically show two N-H bands in their infrared spectra.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Mass Spectrum of 2-Methyl-6-nitroaniline:

The electron ionization (EI) mass spectrum of 2-Methyl-6-nitroaniline is available from the NIST WebBook.[2] The spectrum shows the molecular ion peak and various fragment ions, which are characteristic of the molecule's structure.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data were not available in the search results. However, this section provides general methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of a nitroaromatic compound.

General Procedure:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved and free of any particulate matter.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher spectrometer.[12]

  • Data Acquisition: Acquire the spectrum using standard instrument parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain an FT-IR spectrum of a solid aromatic compound.

General Procedure:

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify nitroanisole isomers.

General Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).

  • GC-MS System: Use a gas chromatograph equipped with a capillary column (e.g., DB-5MS) coupled to a mass spectrometer.[13]

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • Chromatographic Separation: The components of the sample are separated in the GC column based on their boiling points and interactions with the stationary phase. A typical oven temperature program starts at a lower temperature and ramps up to a higher temperature to elute all components.

  • Mass Spectrometric Detection: As the separated components elute from the column, they are introduced into the mass spectrometer, ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio to generate a mass spectrum for each component.

  • Data Analysis: Identify the compounds by comparing their retention times and mass spectra with those of known standards or by interpreting the fragmentation patterns.

Logical Workflow for Cross-Referencing Analytical Data

The following diagram illustrates a logical workflow for the cross-referencing of analytical data for a target compound like this compound.

CrossReferencingWorkflow Workflow for Analytical Data Cross-Referencing Target Target Compound: This compound DataSearch Search for Analytical Data (NMR, IR, MS) Target->DataSearch DataFound Data Available? DataSearch->DataFound AnalyzeTarget Analyze & Tabulate Target Data DataFound->AnalyzeTarget Yes AlternativeSearch Search for Data on Structural Alternatives DataFound->AlternativeSearch No CompareData Compare Physicochemical & Spectroscopic Data AnalyzeTarget->CompareData AnalyzeAlternatives Analyze & Tabulate Alternative Data AlternativeSearch->AnalyzeAlternatives AnalyzeAlternatives->CompareData Report Generate Comparison Guide CompareData->Report

Caption: A flowchart illustrating the process of gathering and comparing analytical data for a target compound and its alternatives.

References

Performance Showdown: 2-Methyl-6-nitroaniline and Its Isomers in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Isomeric Impact on Azo Dye Properties

2-Methyl-6-nitroaniline , with its ortho- and meta-substituents relative to the amino group, is noted for its role in producing stable and vibrantly colored azo dyes.[1] However, a lack of specific performance data in comparative studies suggests it may be less commonly utilized or that its performance data is not as widely published as its isomers.

2-Methyl-4-nitroaniline (Fast Red RL Base) is a widely used intermediate known for producing bright red shades with good overall fastness properties. Its para-nitro and ortho-methyl substitution pattern is a key factor in its performance.

Quantitative Performance Comparison

While direct comparative data for 2-Methyl-6-nitroaniline is scarce, a comparison between dyes derived from its isomers, 2-Methyl-4-nitroaniline and 2-Methyl-5-nitroaniline, when coupled with a common agent like β-naphthol, highlights the impact of isomerism.

PropertyDye from 2-Methyl-4-nitroanilineDye from 2-Methyl-5-nitroaniline
Typical Shades Bright RedRed, Orange, Yellow, Brown
Lightfastness GoodModerate to Good
Heat Stability ~160 °C~140 °C

Note: Fastness properties are dependent on the specific dye structure, concentration, and substrate. The data presented is a generalized comparison based on available information.

Experimental Protocols for Azo Dye Synthesis

The following is a general experimental protocol for the synthesis of an azo dye from a nitroaniline derivative, which can be adapted for 2-Methyl-4-nitroaniline and 2-Methyl-5-nitroaniline.

Materials
  • Substituted Nitroaniline (e.g., 2-Methyl-4-nitroaniline or 2-Methyl-5-nitroaniline)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Coupling Agent (e.g., β-naphthol)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Procedure

1. Diazotization:

  • Dissolve 5 mmol of the chosen methyl-nitroaniline in a mixture of 5 mL of concentrated HCl and 10 mL of deionized water in a beaker.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.

  • Slowly add the sodium nitrite solution to the cooled nitroaniline solution while maintaining the temperature between 0-5 °C and stirring continuously. The resulting solution contains the diazonium salt.

2. Preparation of Coupling Solution:

  • Dissolve 5.1 mmol of β-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution in a separate beaker.

  • Cool this solution in an ice bath.

3. Azo Coupling:

  • While stirring the β-naphthol solution vigorously, slowly add the cold diazonium salt solution.

  • An intensely colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.

4. Isolation and Purification:

  • Collect the precipitated dye by vacuum filtration.

  • Wash the solid with cold deionized water.

  • The crude dye can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

Visualizing the Synthesis and Comparison

To better understand the workflow and the relationships between the compounds, the following diagrams are provided.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling Aromatic Amine Aromatic Amine NaNO2 + HCl NaNO2 + HCl Aromatic Amine->NaNO2 + HCl 0-5°C Diazonium Salt Diazonium Salt NaNO2 + HCl->Diazonium Salt Coupling Agent Coupling Agent Diazonium Salt->Coupling Agent Diazonium Salt->Coupling Agent Electrophilic Aromatic Substitution Azo Dye Azo Dye Coupling Agent->Azo Dye

Caption: General workflow for azo dye synthesis.

G 2-Methyl-6-nitroaniline 2-Methyl-6-nitroaniline Azo Dye Performance Azo Dye Performance 2-Methyl-6-nitroaniline->Azo Dye Performance Limited Data 2-Methyl-4-nitroaniline 2-Methyl-4-nitroaniline 2-Methyl-4-nitroaniline->Azo Dye Performance Good Lightfastness 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline->Azo Dye Performance Versatile Shades

Caption: Logical comparison of methyl-nitroaniline isomers.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methyl-6-nitroanisole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical waste is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methyl-6-nitroanisole, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Disposal Considerations

This compound is classified as a hazardous substance. Although a specific Safety Data Sheet (SDS) for this compound was not retrieved, data from analogous compounds like 2-Methyl-6-nitroaniline and 2-Nitroanisole indicate that it is likely to be toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2] It is also considered toxic to aquatic life with long-lasting effects.[1][2] Therefore, it must be managed as hazardous waste.

Hazard Classification & Disposal Data Guideline Citation
Primary Hazards Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[1][2]
Environmental Hazards Toxic to aquatic life with long-lasting effects.[1][2]
Disposal Method Must be disposed of as hazardous waste through an approved waste disposal plant.[3][4]
Sink/Drain Disposal Prohibited. Do not let the chemical enter drains.[1][5]
Trash Disposal Prohibited for chemical waste.[5]

Standard Operating Procedure for Disposal

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1] If there is a risk of inhalation, use a respirator with a suitable filter.

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste in its original container if possible, or in a clearly labeled, compatible container.[6] For contaminated lab supplies like gloves and wipes, double-bag them in clear plastic bags.[6]

  • Liquid Waste: Collect liquid waste containing this compound in a leak-proof, screw-cap container.[6] Ensure the container is made of a material that is chemically compatible with the waste. Do not use food-grade containers.[7]

  • Incompatible Wastes: Never mix this compound waste with incompatible materials such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers.[1][4][8] Store it separately from other chemical waste streams like acids and bases.[9]

3. Container Management:

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[10]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[6][9][10]

  • Filling: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[9]

  • Secondary Containment: Place all liquid waste containers in a secondary container that can hold 110% of the volume of the primary container to prevent spills.[6]

4. Storage:

  • Store the hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Ensure the storage area is well-ventilated.[1]

  • Keep the waste locked up or in an area accessible only to authorized personnel.[1]

5. Disposal Request:

  • Once the waste container is full or has been in storage for the maximum allowable time (check your institution's guidelines, often within 90 days), request a pickup from your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

Experimental Protocols: There are no established and cited experimental protocols for the in-lab neutralization or treatment of this compound waste. Chemical treatment of hazardous waste should not be attempted without validated procedures and appropriate safety controls.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Waste Generation (this compound) B Is it hazardous? A->B C Yes (Toxic, Eco-toxic) B->C Yes D No B->D No E Select Compatible Waste Container C->E J Follow Institutional Non-Hazardous Waste Procedures D->J F Label Container 'Hazardous Waste This compound' E->F G Store in Secondary Containment in SAA F->G H Keep Container Closed G->H I Arrange for EHS/ Contractor Pickup H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methyl-6-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Methyl-6-nitroanisole. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals.

Hazard Summary

This compound is a hazardous chemical that is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. Therefore, stringent safety precautions are mandatory when handling this compound.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE.

PPE Category Specification Standard/Reference
Eye and Face Protection Tightly fitting safety goggles with side-shields. In situations with a splash potential, a face shield should also be worn.Conforms to EN 166 (EU) or NIOSH (US)
Skin Protection Chemical-resistant gloves (see detailed glove selection guidance below). A lab coat must be worn. For tasks with a higher risk of skin contact, impervious protective clothing such as an apron and oversleeves are required.General laboratory practice
Respiratory Protection For weighing and handling of the solid: A NIOSH-approved half-face respirator with a combination filter for organic vapors, acid gases, and high-efficiency particulates (P100 filter). If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.NIOSH, EN 149
Glove Selection Guidance

Due to the absence of specific breakthrough time and degradation data for this compound in publicly available glove manufacturer guides, a conservative approach to glove selection is crucial. For incidental contact, double gloving with nitrile gloves is a common practice for handling small quantities of toxic solids. However, for more extensive handling or in case of a spill, a more robust glove material is recommended. Butyl rubber gloves generally offer good resistance to nitro compounds. It is imperative to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected.

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following step-by-step operational plan must be followed.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control the release of dust and vapors.[1][2][3]

  • Ventilation: Ensure that the chemical fume hood is functioning correctly before commencing any work.

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.

  • Spill Kit: An appropriate spill kit for toxic solids should be readily available.

  • Pre-weighing: Whenever possible, use pre-weighed amounts of the chemical to avoid handling the powder.[4][5] If weighing is necessary, it must be performed inside a chemical fume hood or a ventilated balance enclosure.[1][4][5][6][7] The tare method is recommended to minimize the generation of airborne particles.[1][5][6][7]

Handling Procedure
  • Don PPE: Before entering the designated area, put on all required personal protective equipment as specified in the table above.

  • Transfer of Chemical: Handle the solid chemical with care to avoid generating dust. Use spatulas and other appropriate tools for transfer. Keep containers of this compound closed when not in use.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-handling: After handling is complete, wipe down the work surfaces with an appropriate solvent to decontaminate the area.[1]

Personal Hygiene
  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

  • No Contaminated Items: Do not take contaminated items, including lab coats, out of the laboratory.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Hazardous Waste: All solid this compound waste, as well as any materials contaminated with it (e.g., weigh boats, disposable spatulas, gloves, bench paper), must be collected as hazardous waste.

  • Waste Containers: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste" and the chemical name.

  • Container Management: Keep the hazardous waste container securely closed except when adding waste.[8][9]

Disposal of Contaminated PPE
  • Gloves and Disposables: Used gloves, disposable lab coats, and other contaminated disposable PPE should be placed in the designated hazardous waste container.

  • Reusable PPE: Reusable protective clothing should be decontaminated according to established laboratory procedures before being sent for laundering.

Final Disposal
  • Licensed Disposal Company: The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[10]

  • Incineration: High-temperature incineration is the typical disposal method for nitroaromatic compounds.[10]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: In case of a small spill, contain the material with an appropriate absorbent from the spill kit. For a large spill, evacuate the area and contact the institution's emergency response team.

Diagrams

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) check_vent Verify Ventilation prep_area->check_vent emergency_prep Check Emergency Equipment check_vent->emergency_prep spill_kit Ensure Spill Kit is Ready emergency_prep->spill_kit don_ppe Don Appropriate PPE spill_kit->don_ppe weigh Weighing (Tare Method) don_ppe->weigh transfer Chemical Transfer weigh->transfer dissolve Solution Preparation transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate collect_waste Collect Solid Waste & Contaminated Materials decontaminate->collect_waste dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe label_waste Label Hazardous Waste Container collect_waste->label_waste final_disposal Arrange for Professional Disposal label_waste->final_disposal dispose_ppe->label_waste

Caption: Workflow for the safe handling of this compound.

PPE_Selection_Logic PPE Selection Logic for this compound cluster_hazard Hazard Assessment cluster_ppe Required PPE hazard This compound (Toxic Solid) eye_protection Eye/Face Protection (Goggles/Face Shield) hazard->eye_protection skin_protection Skin Protection (Gloves, Lab Coat) hazard->skin_protection respiratory_protection Respiratory Protection (Respirator with P100/Organic Vapor Cartridge) hazard->respiratory_protection

Caption: Logic for selecting appropriate PPE for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.